Rac propranolol B-D-glucuronide sodium salt
Description
BenchChem offers high-quality Rac propranolol B-D-glucuronide sodium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Rac propranolol B-D-glucuronide sodium salt including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C22H28NNaO8 |
|---|---|
Molecular Weight |
457.4 g/mol |
IUPAC Name |
sodium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-yl]oxyoxane-2-carboxylate |
InChI |
InChI=1S/C22H29NO8.Na/c1-12(2)23-10-14(11-29-16-9-5-7-13-6-3-4-8-15(13)16)30-22-19(26)17(24)18(25)20(31-22)21(27)28;/h3-9,12,14,17-20,22-26H,10-11H2,1-2H3,(H,27,28);/q;+1/p-1/t14?,17-,18-,19+,20-,22+;/m0./s1 |
InChI Key |
OSKYDLRSXKTYLZ-FFRFXZDKSA-M |
Isomeric SMILES |
CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O.[Na+] |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC2=CC=CC=C21)OC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
The Phase II Metabolic Architecture of Racemic Propranolol: Stereoselectivity and UGT Kinetics
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Guide & Analytical Whitepaper
Executive Summary
Propranolol, a nonselective β-adrenergic antagonist, is administered clinically as a racemic mixture of its (R)- and (S)-enantiomers. While its Phase I metabolism (via CYP2D6 and CYP1A2) is well-documented, its Phase II clearance via UDP-glucuronosyltransferases (UGTs) presents a fascinating case study in enzymatic stereoselectivity and organ-specific metabolic partitioning.
As an application scientist designing pharmacokinetic (PK) or drug-drug interaction (DDI) assays, understanding the nuances of propranolol glucuronidation is critical. This guide dissects the mechanistic causality behind UGT-mediated clearance, provides quantitative kinetic benchmarks, and establishes a self-validating experimental protocol for in vitro glucuronidation assays.
Mechanistic Pathway Analysis: The "Why" Behind the Kinetics
The glucuronidation of propranolol is not a monolithic process; it is highly dependent on the specific UGT isoform and the spatial orientation of the substrate's chiral center. The conjugation occurs via a type 2 nucleophilic substitution (SN2), transferring a glucuronic acid moiety from UDP-glucuronic acid (UDPGA) to the hydroxyl group of propranolol [1].
Hepatic vs. Extrahepatic Stereoselectivity
The most striking feature of propranolol's Phase II metabolism is the reverse stereoselectivity exhibited between the liver and the intestine [2]:
-
Hepatic Metabolism (UGT1A9): In human liver microsomes (HLM), glucuronidation heavily favors the active (S)-propranolol enantiomer. This is primarily driven by UGT1A9.
-
Intestinal Metabolism (UGT1A10): In human intestinal microsomes (HIM), the preference flips to (R)-propranolol, driven by the extrahepatic expression of UGT1A10.
Causality Insight: Interestingly, the Michaelis constant (
Atypical Kinetics in UGT2B Subfamilies
While UGT1A9 and UGT1A10 follow classical Michaelis-Menten kinetics, the UGT2B family introduces complexity:
-
UGT2B4 exhibits sigmoidal kinetics (autoactivation) specifically for (R)-propranolol.
-
UGT2B7 catalyzes both enantiomers but is subject to severe substrate inhibition at concentrations exceeding 0.57 mM for the racemate[1].
Fig 1: Stereoselective Phase II metabolic pathway of racemic propranolol via human UGTs.
Quantitative Kinetic Data
The following table synthesizes the kinetic parameters for the primary UGT isoforms responsible for propranolol clearance. Note the divergence in
| Enzyme | Substrate Enantiomer | Kinetic Model | Apparent | Relative | Intrinsic Clearance Ratio (S:R) |
| UGT1A9 | (S)-Propranolol | Michaelis-Menten | ~150 | High | 6.5 : 1 (Highly S-selective) [1] |
| UGT1A9 | (R)-Propranolol | Michaelis-Menten | ~160 | Low | - |
| UGT1A10 | (S)-Propranolol | Michaelis-Menten | ~200 | Low | 0.2 : 1 (Highly R-selective) [3] |
| UGT1A10 | (R)-Propranolol | Michaelis-Menten | ~210 | High | - |
| UGT2B7 | (S)-Propranolol | Substrate Inhibition | - | Moderate | 0.8 : 1 (Slightly R-selective) [1] |
| UGT2B7 | (R)-Propranolol | Substrate Inhibition | - | Moderate | - |
Experimental Methodology: In Vitro Glucuronidation Assay
To accurately quantify the stereoselective glucuronidation of propranolol, the assay design must preserve the native conformational state of the UGT enzymes.
The Causality of Reagent Selection
Why Alamethicin over Triton X-100? UGTs are integral membrane proteins localized to the luminal side of the endoplasmic reticulum. In intact microsomes, the lipid bilayer restricts the access of the highly polar cofactor, UDPGA. While detergents like Triton X-100 effectively solubilize the membrane, empirical data shows they artificially depress UGT stereoselectivity by altering the enzyme's conformational dynamics [4]. Alamethicin , a pore-forming peptide, circumvents this by creating channels for UDPGA to enter the lumen without stripping away the critical lipid microenvironment.
Step-by-Step Protocol
Phase 1: Preparation & Activation
-
Microsome Preparation: Thaw Human Liver Microsomes (HLM) or recombinant UGTs (rUGTs) on ice.
-
Pore Formation: Pre-incubate the microsomes (0.5 mg/mL final protein concentration) with alamethicin (50 µg/mg protein) on ice for 15 minutes. Self-Validation Check: Failure to pre-incubate will result in artificially low
due to UDPGA exclusion. -
Buffer Assembly: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.4) and 5 mM
. Magnesium is a critical divalent cation required for optimal UGT catalytic function.
Phase 2: Reaction Initiation 4. Substrate Addition: Spike in racemic propranolol (or individual enantiomers) at desired concentrations (e.g., 10 µM to 2 mM for kinetic mapping). 5. Equilibration: Pre-warm the mixture in a shaking water bath at 37°C for 5 minutes. 6. Initiation: Initiate the reaction by adding UDPGA to a final concentration of 5 mM.
Phase 3: Termination & Quantification 7. Quenching: After the designated incubation time (e.g., 30 minutes, ensuring linear product formation), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., propranolol-d7). 8. Protein Precipitation: Vortex aggressively for 1 minute, then centrifuge at 14,000 × g for 10 minutes at 4°C. 9. Analysis: Transfer the supernatant for LC-MS/MS analysis. Use a chiral stationary phase (e.g., Chiralpak AGP) if starting with the racemate, or a high-resolution C18 column if enantiomers were incubated separately. Monitor the loss of 176.03 Da (glucuronic acid moiety) in MS2 [3].
Fig 2: Self-validating in vitro workflow for UGT-mediated glucuronidation assays.
References
- PubMed / Wiley-Liss, Inc.
- Prominent but Reverse Stereoselectivity in Propranolol Glucuronidation by Human UDP-Glucuronosyltransferases 1A9 and 1A10 ASPET / DOI URL
- Complete Reaction Phenotyping of Propranolol and 4-Hydroxypropranolol with the 19 Enzymes of the Human UGT1 and UGT2 Families Refubium - Freie Universität Berlin URL
- Glucuronidation of propranolol by dog liver microsomes.
Pharmacokinetics of Racemic Propranolol β-D-Glucuronide Sodium Salt: A Technical Whitepaper
Executive Summary
Propranolol, a foundational non-selective β-adrenergic antagonist, is administered clinically as a racemic mixture of its (R)- and (S)-enantiomers[1]. While its cytochrome P450 (CYP)-mediated phase I metabolism is widely documented, its phase II metabolism—specifically direct glucuronidation—plays a critical, stereoselective role in its pharmacokinetic (PK) profile and systemic bioavailability[2].
For bioanalytical scientists and pharmacokineticists, quantifying these phase II metabolites requires robust reference materials. Racemic propranolol β-D-glucuronide sodium salt serves as the gold-standard analytical reference. The sodium salt formulation is specifically utilized because the free acid of the glucuronide conjugate is thermodynamically unstable and highly polar; the salt ensures exact stoichiometry, prolonged shelf-life, and precise molarity required for quantitative mass spectrometry[].
Enzymatic Causality & Stereoselective Glucuronidation
The glucuronidation of propranolol is not a monolithic process; it is highly stereoselective and compartmentalized across different tissue beds. Direct glucuronidation accounts for approximately 17% of the total clearance of the parent drug[2].
The conjugation of uridine 5'-diphospho-glucuronic acid (UDPGA) to propranolol is catalyzed by specific Uridine 5'-diphospho-glucuronosyltransferases (UGTs)[4]. The enzymatic causality behind the drug's first-pass metabolism is driven by the differential affinities of these UGT isoforms:
-
Hepatic Preference for the Active Enantiomer: UGT1A7, UGT1A9, and UGT2A1 preferentially catalyze the glucuronidation of (S)-propranolol, which is the pharmacologically active β-blocking enantiomer[1].
-
Intestinal Reverse Stereoselectivity: UGT1A10, an enzyme expressed primarily in extrahepatic tissues (such as the intestine), exhibits a prominent reverse stereoselectivity, preferentially metabolizing the inactive (R)-propranolol[4].
This spatial and stereoselective divergence is the mechanistic cause of propranolol's complex first-pass metabolism. Because UGT1A10 acts in the gut wall, it alters the enantiomeric ratio of the drug before it even reaches the hepatic portal vein, contributing to the lower systemic clearance of the active (S)-enantiomer compared to the (R)-enantiomer[5].
Stereoselective glucuronidation pathways of racemic propranolol by human UGT isoforms.
Pharmacokinetic Profiling & Quantitative Data
Following oral administration, propranolol is subjected to massive presystemic (first-pass) glucuronidation[6]. This creates a unique pharmacokinetic signature in human plasma. Statistical moment analysis reveals that the peak plasma concentrations (
Table 1: Pharmacokinetic & Metabolic Parameters of Propranolol Glucuronidation
| PK Parameter | Observed Value / Ratio | Mechanistic Causality & Clinical Consequence |
| Metabolic Contribution | ~17% of total clearance | Provides a high-capacity alternative elimination route, reducing toxicity risks if CYP2D6 is saturated or genetically deficient (Poor Metabolizers)[2]. |
| 6:1 to 8:1 | Indicates massive presystemic (first-pass) glucuronidation in the gut wall and liver immediately following oral absorption[6]. | |
| Mean Residence Time (MRT) | Parent MRT > Glucuronide MRT | The polar nature of the β-D-glucuronide conjugate facilitates rapid renal excretion, preventing metabolite accumulation[6]. |
| Enantiomeric Clearance | Clearance of S(-) < R(+) | Stereoselective metabolism results in higher systemic exposure and prolonged half-life of the active β-blocking S-enantiomer[5]. |
Self-Validating Experimental Protocol: LC-MS/MS Quantification
To accurately measure the PK parameters outlined above, bioanalytical workflows must account for the extreme polarity of the glucuronide metabolite. The following step-by-step methodology utilizes Rac propranolol β-D-glucuronide sodium salt to create a self-validating LC-MS/MS system[].
Step 1: Matrix-Matched Calibration Standard Preparation
-
Action: Dissolve Rac propranolol β-D-glucuronide sodium salt in 50% methanol to create a 1 mg/mL stock. Spike this into blank human plasma to generate a calibration curve (1 ng/mL to 1000 ng/mL).
-
Causality: Using the sodium salt rather than the free acid prevents spontaneous lactonization and degradation of the glucuronic acid moiety, ensuring the precise molarity required for regulatory-grade PK profiling[]. Matrix-matching ensures that ionization efficiency in the standards perfectly mimics the clinical samples.
Step 2: Internal Standard (IS) Spiking
-
Action: Add 20 µL of stable-isotope labeled IS (
-propranolol glucuronide) to 100 µL of every calibration standard, quality control (QC), and unknown clinical sample. -
Causality: Adding the IS before sample extraction is a self-validating mechanism. It mathematically corrects for variable extraction recoveries and matrix-induced ion suppression during Electrospray Ionization (ESI), ensuring that the ratio of Analyte/IS remains constant regardless of technical drift.
Step 3: Solid Phase Extraction (SPE)
-
Action: Load the spiked plasma onto a pre-conditioned Oasis HLB (Hydrophilic-Lipophilic Balance) polymeric SPE cartridge. Wash with 5% methanol in water; elute with 100% methanol.
-
Causality: Glucuronides are highly polar. Traditional Liquid-Liquid Extraction (LLE) using organic solvents will leave the glucuronide in the aqueous waste. Polymeric reversed-phase SPE is mandatory to effectively retain and concentrate the polar conjugate.
Step 4: LC-MS/MS Analysis (MRM Mode)
-
Action: Inject the eluate onto a C18 column using a gradient of 0.1% formic acid in water and acetonitrile. Monitor via Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transition (e.g., monitoring the neutral loss of 176 Da).
-
Causality: The loss of 176 Da is the universal mass-spectrometric signature for the cleavage of a glucuronide moiety. MRM filters out matrix noise, providing absolute structural confirmation and quantification of the metabolite.
Self-validating LC-MS/MS bioanalytical workflow for propranolol glucuronide quantification.
Conclusion
The pharmacokinetics of propranolol are heavily dictated by its phase II glucuronidation. The stereoselective actions of UGT1A9, UGT1A10, UGT1A7, and UGT2A1 control the ratio of active to inactive enantiomers in systemic circulation. Utilizing Rac propranolol β-D-glucuronide sodium salt as an analytical standard empowers researchers to accurately map these presystemic clearance pathways, ensuring high-fidelity pharmacokinetic modeling and safer drug development paradigms.
References
1.[1] Complete Reaction Phenotyping of Propranolol and 4-Hydroxypropranolol with the 19 Enzymes of the Human UGT1 and UGT2 Families. PMC (nih.gov). URL: 2.[4] Prominent but Reverse Stereoselectivity in Propranolol Glucuronidation by Human UDP-Glucuronosyltransferases 1A9 and 1A10. DOI. URL: 3.[6] Pharmacokinetics of glucuronidation of propranolol following oral administration in humans. NIH. URL: 4.[2] Propranolol Pathway, Pharmacokinetics. ClinPGx. URL: 5.[5] Propranolol hydrochloride extended-release capsules (FDA Label). FDA. URL: 6.[] CAS 87144-73-8 ((S)-Propranolol β-D-Glucuronide Sodium Salt). BOC Sciences. URL:
Sources
- 1. Complete Reaction Phenotyping of Propranolol and 4-Hydroxypropranolol with the 19 Enzymes of the Human UGT1 and UGT2 Families - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Pharmacokinetics of glucuronidation of propranolol following oral administration in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Stereoselective Glucuronidation of Propranolol: Mechanistic Divergence Between S-Enantiomer and Racemate
A Technical Guide for Drug Development Professionals and DMPK Scientists
Executive Summary
Propranolol, a nonselective β-adrenergic antagonist, is universally administered as a racemic mixture in clinical settings[1][2]. However, its pharmacodynamics and pharmacokinetics are profoundly stereoselective. The
When racemic propranolol is administered, the systemic exposure and urinary excretion of
The Mechanistic Basis of Stereoselective Glucuronidation
The disparity in glucuronidation between isolated
Hepatic Dominance: The UGT1A9 Preference for S-Propranolol
In human liver microsomes (HLM), the glucuronidation of
Extrahepatic Reversal: The UGT1A10 Anomaly
A critical discovery in the stereoselective metabolism of propranolol is the "reverse stereoselectivity" exhibited by UGT1A10 [1][3]. Unlike UGT1A9, UGT1A10 is expressed exclusively extrahepatically, predominantly in the intestine[3]. Recombinant UGT1A10 glucuronidates
The Role of Subfamily 2B (UGT2B4 and UGT2B7)
While the UGT1A subfamily dictates strict stereoselectivity, UGT2B4 and UGT2B7 act on both enantiomers but exhibit complex, atypical kinetics[3][5]. UGT2B7 shows no significant stereoselectivity but is subject to profound substrate inhibition at propranolol concentrations exceeding 1 mM[3]. Conversely, UGT2B4 exhibits sigmoidal (auto-activation) kinetics specifically for
Stereoselective glucuronidation pathways of propranolol enantiomers in hepatic and intestinal tissues.
Kinetic Profiling and Systems Biology
Quantitative Kinetic Summary
The table below synthesizes the kinetic behavior of key UGT isoforms when exposed to isolated propranolol enantiomers versus the racemate.
| UGT Isoform | Tissue Localization | Enantiomer Preference | Kinetic Model | Relative Biocatalytic Yield ( |
| UGT1A9 | Hepatic | Michaelis-Menten (Substrate inhibition >0.5 mM) | ||
| UGT1A10 | Intestinal | Michaelis-Menten | ||
| UGT1A7 | Extrahepatic | Michaelis-Menten | ||
| UGT2B4 | Hepatic | Mixed | Sigmoidal for | No significant stereoselectivity[3] |
| UGT2B7 | Hepatic/Renal | Mixed | Sigmoidal (Inhibited >1.0 mM)[3][5] | No significant stereoselectivity[3] |
Protein-Protein Interactions: The CYP2D6-UGT Axis
In vivo, propranolol metabolism is not isolated to Phase II enzymes. CYP2D6 is the primary driver of Phase I naphthyl ring hydroxylation (forming 4-hydroxypropranolol)[7][8]. Recent diploid yeast co-expression models have revealed profound allosteric modulation between CYP2D6 and UGTs:
-
CYP2D6 Enhancement: Co-expression of UGT1A7, UGT1A8, or UGT1A9 increases CYP2D6-mediated propranolol hydroxylation by factors of 3.3, 2.1, and 2.8, respectively[8].
-
UGT Suppression: Conversely, the presence of CYP2D6 completely suppresses the glucuronidation activity of these UGTs[8].
-
Causality: This mutual modulation necessitates the use of isolated recombinant UGTs (rather than whole-cell or mixed microsomes) when establishing baseline kinetic parameters, as protein-protein interactions within the endoplasmic reticulum can mask intrinsic UGT stereoselectivity.
Validated Experimental Methodologies
To ensure scientific integrity and reproducibility, the following self-validating protocol outlines the gold standard for phenotyping stereoselective propranolol glucuronidation.
In Vitro Glucuronidation Assay Design
Objective: Determine the stereoselective
-
Microsomal Preparation & Pore Formation:
-
Action: Suspend recombinant UGT supersomes (or HLM/HIM) in 50 mM Tris-HCl buffer (pH 7.4) containing 10 mM
. Add alamethicin (50 µg/mg of protein) and incubate on ice for 15 minutes. -
Causality: UGT active sites are localized on the luminal side of the endoplasmic reticulum. Alamethicin forms pores in the lipid bilayer, eliminating membrane latency and allowing the highly polar co-factor (UDPGA) to freely access the enzyme active site.
is required as a divalent cation to stabilize the UDPGA-enzyme complex.
-
-
Substrate Incubation:
-
Reaction Initiation & Quenching:
-
Action: Initiate the reaction by adding UDP-glucuronic acid (UDPGA) to a final concentration of 5 mM. Incubate at 37°C for 30–60 minutes.
-
Action: Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., propranolol-
). -
Causality: Acetonitrile instantly precipitates microsomal proteins, halting the enzymatic reaction at a precise temporal endpoint. The internal standard controls for matrix effects and ionization suppression during downstream mass spectrometry.
-
Chiral LC-MS/MS Quantification
-
Chromatographic Separation:
-
Action: Centrifuge the quenched samples (14,000 × g, 10 min) and inject the supernatant into an Ultra-Performance Liquid Chromatography (UPLC) system equipped with a chiral stationary phase (or an optimized reverse-phase C18 column if diastereomers resolve sufficiently)[6][9].
-
Causality: Because
-PG and -PG are diastereomers (chiral drug + chiral glucuronic acid), they exhibit different physicochemical properties and can be baseline-resolved without chiral derivatization, typically eluting around 12.7 min ( -PG) and 13.1 min ( -PG)[10].
-
-
Mass Spectrometry Detection:
-
Action: Operate a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).
-
Action: Monitor the ion transition m/z 436
116 [10]. -
Causality: Propranolol has a molecular weight of 259 Da. The addition of a glucuronic acid moiety (+176 Da) yields a protonated precursor ion
of 436 m/z. The product ion at 116 m/z corresponds to the cleavage of the isopropylaminopropanediol side chain, confirming conjugation at the side-chain hydroxyl group[7][10].
-
In vitro UGT reaction phenotyping and chiral LC-MS/MS workflow for propranolol glucuronidation.
Conclusion
The glucuronidation of propranolol is a premier example of how molecular chirality intersects with tissue-specific enzyme expression. The administration of racemic propranolol results in a disproportionate systemic accumulation of
References
-
Prominent but Reverse Stereoselectivity in Propranolol Glucuronidation by Human UDP-Glucuronosyltransferases 1A9 and 1A10 Source: The American Society for Pharmacology and Experimental Therapeutics (ASPET) / doi.org URL:[Link]
-
Stereoselectivity of the Human UDP-glucuronosyltransferases : Studies on Androgens and Propranolol Glucuronidation Source: Helda - University of Helsinki URL:[Link]
-
Stereoselective glucuronidation of propranolol in human and cynomolgus monkey liver microsomes: Role of human hepatic UDP-glucuronosyltransferase isoforms, UGT1A9, UGT2B4 and UGT2B7 Source: Pharmacology / Elsevier Pure (Okayama University) URL:[Link]
-
Stereoselective urinary excretion of S-(-)- and R-(+)-propranolol glucuronide following oral administration of RS-propranolol in Chinese Han subjects Source: World Journal of Gastroenterology / PubMed Central (NIH) URL:[Link]
-
Stereoselective glucuronidation of propranolol in human and cynomolgus monkey liver microsomes: role of human hepatic UDP-glucuronosyltransferase isoforms, UGT1A9, UGT2B4 and UGT2B7 Source: PubMed (NIH) URL:[Link]
-
Complete Reaction Phenotyping of Propranolol and 4-Hydroxypropranolol with the 19 Enzymes of the Human UGT1 and UGT2 Families Source: Pharmaceutics / PubMed Central (NIH) URL:[Link]
-
Chromatograms of (R)-propranolol glucuronide and (S)-propranolol glucuronide Source: ResearchGate URL:[Link]
-
Glucuronidation Pathways of 5- and 7-Hydroxypropranolol: Determination of Glucuronide Structures and Enzyme Selectivity Source: Molecules / MDPI URL:[Link]
-
Microbial production of phase I and phase II metabolites of propranolol Source: Xenobiotica / Taylor & Francis Online URL:[Link]
-
Mutual Modulation of the Activities of Human CYP2D6 and Four UGTs during the Metabolism of Propranolol Source: Pharmaceutics / MDPI URL:[Link]
Sources
- 1. Complete Reaction Phenotyping of Propranolol and 4-Hydroxypropranolol with the 19 Enzymes of the Human UGT1 and UGT2 Families - PMC [pmc.ncbi.nlm.nih.gov]
- 2. labeling.pfizer.com [labeling.pfizer.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Stereoselective urinary excretion of S-(-)- and R-(+)-propranolol glucuronide following oral administration of RS-propranolol in Chinese Han subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 6. Making sure you're not a bot! [helda.helsinki.fi]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
Toxicology Profiling of Propranolol Metabolites in Urine: A Technical Guide
Abstract
This guide details the toxicological profiling of propranolol and its major metabolites in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] It addresses the pharmacological necessity of metabolite monitoring, specifically identifying the active metabolite 4-hydroxypropranolol and the stable biomarker naphthoxylactic acid . The protocol emphasizes enzymatic hydrolysis to liberate glucuronide conjugates, ensuring accurate quantification of total exposure. Designed for researchers and drug development professionals, this document provides a self-validating workflow from sample preparation to data interpretation.
Introduction: The Need for Metabolite Profiling
Propranolol is a non-selective
-
Active Metabolites: The primary metabolite, 4-hydroxypropranolol , is equipotent to propranolol. In overdose or renal failure scenarios, its accumulation contributes significantly to
-blockade toxicity. -
Conjugate Dominance: Less than 1% of propranolol is excreted unchanged. Over 90% appears as metabolites, predominantly glucuronide and sulfate conjugates. Direct analysis of urine without hydrolysis underestimates total drug load.
-
Retrospective Detection: The acidic metabolite naphthoxylactic acid (NLA) has a longer half-life than the parent compound, serving as a stable biomarker for retrospective detection of exposure.
Metabolic Landscape & Signaling Pathways
Propranolol undergoes extensive hepatic metabolism via CYP2D6, CYP1A2, and CYP2C19.[2] The pathway bifurcates into three major routes:
-
Ring Oxidation: Mediated by CYP2D6, forming 4-hydroxypropranolol (active).
-
Side-Chain Oxidation: Mediated by CYP1A2/CYP2D6, forming naphthoxylactic acid (inactive).
-
Direct Glucuronidation: Forming propranolol-glucuronide.
Figure 1: Propranolol Metabolic Pathway
Caption: Major metabolic pathways of propranolol in humans, highlighting the formation of active (4-OH) and stable (NLA) metabolites.
Analytical Strategy: The Core Protocol
Experimental Causality
-
Why Hydrolysis? The majority of urinary metabolites are conjugated. To quantify the "total" active moiety (Parent + 4-OH), enzymatic cleavage of the glucuronide bond is mandatory.
-
Why SPE (Solid Phase Extraction)? Urine is a complex matrix containing salts and urea that suppress ionization in LC-MS. Mixed-mode cation exchange (MCX) cartridges are selected because propranolol and 4-hydroxypropranolol are basic amines (pKa ~9.5), allowing them to be retained by charge while acidic interferences are washed away.
Sample Preparation Workflow
Reagents:
- -Glucuronidase (Recombinant or Helix pomatia)
-
SPE Cartridges: Mixed-mode Cation Exchange (e.g., Oasis MCX or Evolute CX)
Step-by-Step Protocol:
-
Aliquot & Spike: Transfer 200 µL of urine into a microcentrifuge tube. Add 20 µL of Internal Standard (100 ng/mL).
-
Enzymatic Hydrolysis:
-
Add 100 µL of Ammonium Acetate buffer (pH 5.0) containing
-glucuronidase (>5,000 units/mL). -
Incubate at 60°C for 60 minutes.
-
Check: Verify hydrolysis efficiency using a glucuronide control (e.g., morphine-3-glucuronide) if propranolol-glucuronide standard is unavailable.
-
-
Acidification: Add 200 µL of 4% Phosphoric Acid (
) to quench the reaction and ionize the basic analytes (protonation). -
Solid Phase Extraction (MCX):
-
Condition: 1 mL Methanol, then 1 mL Water.
-
Load: Apply the acidified sample.
-
Wash 1: 1 mL 2% Formic Acid (removes acidic/neutral interferences).
-
Wash 2: 1 mL Methanol (removes hydrophobic neutrals).
-
Elute: 1 mL 5% Ammonium Hydroxide in Methanol (neutralizes the amine, releasing it from the sorbent).
-
-
Reconstitution: Evaporate eluate under Nitrogen at 40°C. Reconstitute in 100 µL Mobile Phase A/B (90:10).
Figure 2: Sample Preparation Workflow
Caption: Optimized workflow for extracting basic propranolol metabolites from urine using mixed-mode cation exchange.
Instrumentation & Data Acquisition
System: UHPLC coupled to Triple Quadrupole Mass Spectrometer (LC-MS/MS). Column: C18 or Biphenyl (e.g., 2.1 x 50 mm, 1.7 µm).[4] Biphenyl is preferred for separating isomeric hydroxylated metabolites. Mobile Phase:
MS/MS Transitions (ESI Positive Mode): The following transitions are critical for specificity. Naphthoxylactic acid (NLA) is acidic and typically requires negative mode or specific optimization; however, for standard basic profiling, the focus is on Propranolol and 4-OH-Propranolol.
| Analyte | Precursor Ion ( | Product Ion 1 (Quant) | Product Ion 2 (Qual) | Retention (min)* |
| Propranolol | 260.1 | 116.1 | 183.1 | 3.5 |
| 4-Hydroxypropranolol | 276.1 | 116.1 | 173.1 | 2.8 |
| Propranolol-Glucuronide | 436.2 | 116.1 | 260.1 | 2.1 |
| Propranolol-d7 (IS) | 267.2 | 116.1 | 183.1 | 3.5 |
*Retention times are illustrative and depend on gradient/column.
Note on Naphthoxylactic Acid (NLA): If NLA profiling is required (e.g., for forensic timelines), a separate negative mode scan is recommended.
-
NLA (Negative Mode): Precursor
231.1 Product 127.0 (Naphthol fragment).
Toxicological Interpretation
Therapeutic vs. Toxic Levels
-
Therapeutic Window: Urine concentrations vary widely due to dose and hydration. Plasma levels are typically 10–100 ng/mL.
-
Toxic Threshold: Plasma concentrations
ng/mL are associated with seizures and cardiac arrest. -
Uremia Effect: In patients with renal failure, propranolol glucuronide and NLA can accumulate to levels 20-30x higher than the parent drug. High glucuronide levels can spontaneously deconjugate in stored urine, artificially inflating "free" drug levels if not processed immediately.
Doping Control (WADA)
Propranolol is prohibited in specific sports (e.g., Archery, Shooting).
-
Threshold: WADA does not set a threshold for beta-blockers; any detected amount is an adverse analytical finding.
-
False Positives: Rare, but separation of 4-hydroxypropranolol from other isomeric hydroxylated metabolites is crucial to prevent misidentification.
References
-
Metabolic Pathways & Pharmacokinetics
-
Analytical Methodologies (LC-MS/MS)
-
Enzymatic Hydrolysis Protocols
-
Metabolite Identification
Sources
- 1. agilent.com [agilent.com]
- 2. Propranolol - Wikipedia [en.wikipedia.org]
- 3. Naphthoxylactic acid | C13H12O4 | CID 115274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06252H [pubs.rsc.org]
- 6. Determination of 465 psychoactive substances, drugs and their metabolites in urine by LC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. agilent.com [agilent.com]
The Evolving Hunt for a Ghost Metabolite: A Technical History of Propranolol Glucuronide in Anti-Doping Science
Abstract
The detection of prohibited substances in sport has perpetually been a cat-and-mouse game between athletes seeking an illicit edge and the scientists tasked with maintaining a level playing field. Propranolol, a non-selective beta-blocker, represents a fascinating case study in the evolution of anti-doping analytics. While the parent drug's therapeutic and performance-enhancing effects are well-documented, its metabolic fate—specifically the formation of propranolol glucuronide—has profoundly shaped the strategy for its detection. This technical guide traces the historical trajectory of propranolol analysis in anti-doping research, from the early challenges of detecting the parent compound to the pivotal discovery and subsequent targeting of its major urinary metabolite, propranolol glucuronide. We will delve into the analytical methodologies that have defined this evolution, from traditional hydrolysis-based gas chromatography-mass spectrometry (GC-MS) to the modern era of direct-inject liquid chromatography-tandem mass spectrometry (LC-MS/MS), providing detailed protocols and the scientific rationale underpinning these advanced techniques.
Introduction: The Rationale for Propranolol Prohibition in Sport
Propranolol, first synthesized in the early 1960s, revolutionized the treatment of cardiovascular conditions such as angina and hypertension.[1] Its mechanism of action, the competitive blockade of β-adrenergic receptors, effectively dampens the body's "fight or flight" response. In a sporting context, this translates to a reduction in heart rate, tremor, and anxiety, offering a significant advantage in disciplines requiring immense precision and steadiness.
The International Olympic Committee's Medical Commission (IOC-MC) first took note of the potential for beta-blocker abuse in the lead-up to the 1984 Los Angeles Olympic Games, where 18 athletes in shooting and modern pentathlon submitted "medical certificates" for propranolol use. This prompted the IOC-MC to prohibit beta-blockers in specific sports in 1985. Today, the World Anti-Doping Agency (WADA) maintains this prohibition, classifying beta-blockers under section P1 of the Prohibited List for certain sports, including archery, shooting, and golf.[1] The ongoing relevance of this prohibition is underscored by positive tests as recent as the Beijing 2008 Olympics and the Al Ain 2022 World Shooting Para Sport Championships, both involving propranolol.[2][3]
The challenge for anti-doping laboratories has been to develop analytical methods with sufficient sensitivity and specificity to enforce this ban effectively. This endeavor has been complicated by propranolol's extensive metabolism.
The Metabolic Disguise: Propranolol's Journey to its Glucuronide
Upon oral administration, propranolol is almost completely absorbed but undergoes significant first-pass metabolism in the liver.[2] This metabolic process follows three primary pathways: ring oxidation, side-chain oxidation, and direct glucuronidation.[4] A quantitative study in 1985 revealed that approximately 17% of a propranolol dose is directly conjugated with glucuronic acid to form propranolol glucuronide.[4] This Phase II metabolic reaction, catalyzed by UDP-glucuronosyltransferases (UGTs), attaches a bulky, polar glucuronic acid moiety to the propranolol molecule, rendering it more water-soluble and readily excretable in urine.[5][6]
The discovery and quantification of propranolol glucuronide as a major metabolite was a turning point in anti-doping research. It became evident that targeting this more abundant and potentially longer-lasting metabolite could significantly extend the window of detection compared to monitoring the parent drug alone.
Diagram: Propranolol Metabolism and the Formation of Propranolol Glucuronide
Caption: Metabolic pathways of propranolol leading to its urinary excretion products.
The Analytical Evolution: From Hydrolysis to Direct Detection
The analytical approach to detecting propranolol has mirrored the broader advancements in anti-doping science. The journey can be broadly divided into two eras: the era of indirect detection via hydrolysis and the modern era of direct analysis.
The Era of Indirect Detection: GC-MS and the Necessity of Hydrolysis
Early anti-doping methods relied heavily on Gas Chromatography-Mass Spectrometry (GC-MS). However, GC-MS is not well-suited for the direct analysis of polar, non-volatile compounds like glucuronide conjugates. To overcome this, a crucial sample preparation step was required: enzymatic hydrolysis.[5]
This process utilizes the enzyme β-glucuronidase to cleave the glucuronic acid moiety from the parent drug, liberating the more volatile and GC-amenable propranolol.[5] Following hydrolysis, the sample would undergo liquid-liquid extraction and derivatization to further enhance the volatility and chromatographic properties of propranolol before GC-MS analysis.
Experimental Protocol: Indirect Detection of Propranolol via Enzymatic Hydrolysis and GC-MS
1. Sample Preparation:
-
To 2.0 mL of urine, add 50 µL of an appropriate internal standard solution.
-
Add 1.0 mL of phosphate buffer (pH 7.0).
2. Enzymatic Hydrolysis:
-
Add 50 µL of β-glucuronidase from E. coli (approx. 2,500 units).
-
Rationale:E. coli derived β-glucuronidase is often preferred for its high hydrolytic activity and minimal sulfatase co-activity, ensuring specific cleavage of the glucuronide bond.[5]
-
-
Vortex the sample and incubate at 60°C for 1 hour.
-
Rationale: Elevated temperature accelerates the enzymatic reaction, though prolonged incubation at very high temperatures can risk degradation of the target analyte.[7]
-
3. Extraction:
-
Adjust the pH of the hydrolyzed sample to >9.0 with a suitable base (e.g., potassium carbonate).
-
Add 5.0 mL of an organic solvent mixture (e.g., diethyl ether/isopropanol, 9:1 v/v).
-
Vortex for 10 minutes and centrifuge at 3000 x g for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
4. Derivatization:
-
Reconstitute the dry residue in 50 µL of a derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA).
-
Heat at 80°C for 20 minutes to form the trimethylsilyl (TMS) derivative of propranolol.
-
Rationale: Derivatization replaces active hydrogen atoms with non-polar TMS groups, increasing the volatility and thermal stability of propranolol for GC analysis.
-
5. GC-MS Analysis:
-
Injector: Splitless mode, 280°C.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 150°C, ramp to 300°C at 15°C/min, hold for 5 minutes.
-
Mass Spectrometer: Electron Ionization (EI) mode at 70 eV. Monitor characteristic ions for the TMS-derivative of propranolol.
While effective, the hydrolysis-based approach has inherent limitations. The efficiency of enzymatic hydrolysis can vary depending on the enzyme source, substrate concentration, and the presence of inhibitors in the urine matrix.[8] Incomplete hydrolysis can lead to an underestimation of the parent drug concentration, potentially resulting in false-negative findings.
The Modern Era: Direct Detection with LC-MS/MS
The advent of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has been a paradigm shift in anti-doping analysis. LC-MS/MS excels at the analysis of polar and thermally labile molecules, making it the ideal platform for the direct detection of intact glucuronide conjugates without the need for hydrolysis or derivatization.[2] This "dilute-and-shoot" approach offers several advantages:
-
Increased Specificity: By monitoring the intact propranolol glucuronide molecule and its specific fragmentation pattern, the method's specificity is significantly enhanced.
-
Improved Accuracy: Direct detection eliminates the variability and potential for incomplete reactions associated with enzymatic hydrolysis.[7]
-
Simplified Workflow: The removal of the hydrolysis and derivatization steps streamlines the analytical process, increasing sample throughput.
-
Longer Detection Window: As propranolol glucuronide is a major metabolite, its direct detection allows for a longer window of opportunity to identify the use of propranolol after administration.
Experimental Protocol: Direct Detection of Propranolol Glucuronide by LC-MS/MS
1. Sample Preparation:
-
To 100 µL of urine, add 10 µL of an internal standard solution (e.g., propranolol-d7 glucuronide).
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
-
Rationale: This simple protein precipitation step is sufficient to clean up the sample for LC-MS/MS analysis, minimizing matrix effects while maintaining high recovery of the polar glucuronide conjugate.
-
2. LC-MS/MS Analysis:
-
Liquid Chromatograph: UPLC/HPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Rationale: C18 columns provide excellent retention and separation for moderately polar compounds like propranolol and its glucuronide.
-
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
Propranolol Glucuronide: e.g., Q1: 436.2 m/z -> Q3: 260.1 m/z (loss of glucuronic acid).
-
Propranolol (for confirmation): e.g., Q1: 260.2 m/z -> Q3: 116.1 m/z.
-
Rationale: Multiple Reaction Monitoring (MRM) provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the target analyte.
-
Diagram: Evolution of Propranolol Detection Workflow
Caption: Comparison of traditional and modern analytical workflows for propranolol.
Quantitative Insights and Regulatory Standards
The transition to LC-MS/MS has not only simplified the detection of propranolol glucuronide but has also provided more accurate quantitative data. Studies on the urinary excretion of propranolol have demonstrated the importance of its glucuronidated form.
Table 1: Urinary Excretion of Propranolol Glucuronide Enantiomers after a Single 20 mg Oral Dose
| Parameter | S-(-)-propranolol glucuronide | R-(+)-propranolol glucuronide |
| Elimination half-life (t½) | 3.56 ± 0.73 h | 2.45 ± 0.50 h |
| Time to max. excretion rate (Tmax) | 2.21 ± 0.45 h | 1.75 ± 0.33 h |
| Cumulative Excretion (0-24h) | 14.7 ± 2.46 % of dose | 7.68 ± 1.60 % of dose |
| Data adapted from a 2005 study on Chinese Han subjects. |
This data clearly shows that a significant portion of the administered propranolol is excreted as its glucuronide conjugate within 24 hours, making it an excellent target for anti-doping analysis.
WADA has established Minimum Required Performance Levels (MRPLs) for the detection of prohibited substances to ensure uniformity among accredited laboratories. For beta-blockers, the MRPL is set at 50 ng/mL in urine.[1] Modern LC-MS/MS methods can comfortably achieve limits of detection (LODs) and limits of quantification (LOQs) well below this threshold.
Table 2: Comparison of Analytical Method Performance for Propranolol
| Analytical Method | Typical Limit of Detection (LOD) | Key Advantages | Key Disadvantages |
| GC-MS (with hydrolysis) | ~10-50 ng/mL | Well-established technique | Requires hydrolysis and derivatization, potential for incomplete reaction |
| LC-MS/MS (direct injection) | <1 ng/mL | High sensitivity and specificity, no hydrolysis needed, high throughput | Higher initial instrument cost |
Conclusion: The Future of Propranolol Detection
The history of propranolol glucuronide discovery in anti-doping research is a testament to the relentless progress of analytical science. The journey from indirect, cumbersome GC-MS methods to the direct, highly sensitive, and specific LC-MS/MS analysis of the intact glucuronide metabolite has fundamentally improved the ability of anti-doping laboratories to enforce the ban on this performance-enhancing drug.
The focus on major metabolites like propranolol glucuronide has proven to be a robust strategy for extending detection windows and enhancing the certainty of analytical findings. As technology continues to advance, we can anticipate further refinements in analytical methodologies, including high-resolution mass spectrometry (HRMS), which will continue to push the boundaries of detection and ensure the integrity of sport. The story of propranolol glucuronide serves as a powerful example of how a deep understanding of drug metabolism, coupled with cutting-edge analytical chemistry, is the cornerstone of effective anti-doping science.
References
-
Stereoselective urinary excretion of S-(-)- and R-(+)-propranolol glucuronide following oral administration of RS-propranolol in Chinese Han subjects. Semantic Scholar. [Link]
-
Stereoselective urinary excretion of S-(-)- and R-(+)-propranolol glucuronide following oral administration of RS-propranolol in Chinese Han subjects. Baishideng Publishing Group. (2005-03-28). [Link]
-
Stereoselective urinary excretion of S-(-)- and R-(+)-propranolol glucuronide following oral administration of RS-propranolol in Chinese Han subjects. PubMed. (2005-03-28). [Link]
-
WADA Technical Document – TD2022MRPL MINIMUM REQUIRED PERFORMANCE LEVELS AND APPLICABLE MINIMUM REPORTING LEVELS FOR NON-THRES. World Anti-Doping Agency. (2022-01-01). [Link]
-
Rapid Selective Detection and Quantification of β-Blockers Used in Doping Based on Molecularly Imprinted Nanoparticles (NanoMIPs). PMC. (2022-12-11). [Link]
-
Rapid Selective Detection and Quantification of β-Blockers Used in Doping Based on Molecularly Imprinted Nanoparticles (NanoMIPs). PubMed. (2022-12-11). [Link]
-
Using Hydrolysis to Improve Urine Drug Test Accuracy. myadlm.org. (2018-03-01). [Link]
-
Quantitative account of propranolol metabolism in urine of normal man. PubMed - NIH. [Link]
-
Analysis of Beta-Blockers Using UPLC with Accurate-Mass Screening. Waters Corporation. [Link]
-
WADA publishes revised Technical Documents and Technical Letters. World Anti-Doping Agency. (2021-11-30). [Link]
-
Synthesis and analysis of the metabolites of several beta-blockers for doping control. World Anti-Doping Agency. [Link]
-
Direct doping analysis of beta-blocker drugs from urinary samples by on-line molecularly imprinted solid-phase extraction coupled to liquid chromatography/mass spectrometry. ResearchGate. (2015-02-02). [Link]
-
Optimisation of Benzodiazepine Immunoassay Using β-Glucuronidase Enzymatic Hydrolysis: A Comparison of Five Different β-Glucuronidase Enzymes. SCIRP. [Link]
-
Investigations on the phase II metabolism of propranolol and hydroxypropranolols. Refubium - Freie Universität Berlin. [Link]
-
Validation of rapid UPLC/MS/MS qualitative screening method for detection of β-blockers in urine samples. In: W Schänzer, H Geyer, A Gotzmann, U Mareck (eds.) Recent advances in doping analysis (17). Sport und Buch Strauß - Köln 2009. [Link]
-
Qualitative doping analysis of β-blockers in urine by GC-MS/MS. IPDJ. [Link]
-
Using Hydrolysis to Improve Urine Drug Test Accuracy. myadlm.org. (2018-03-01). [Link]
-
Factors Compromising Glucuronidase Performance in Urine Drug Testing Potentially Resulting in False Negatives. PMC. (2021-08-17). [Link]
-
Validating Liquid Chromatography–Mass Spectrometry for Urine and Oral Fluid Drug Testing. Forensic RTI. [Link]
-
Detection of new long-term metabolites for doping analyses. Ghent University. [Link]
-
Glucuronidation Pathways of 5- and 7-Hydroxypropranolol: Determination of Glucuronide Structures and Enzyme Selectivity. PMC. (2023-11-26). [Link]
-
Complete Reaction Phenotyping of Propranolol and 4-Hydroxypropranolol with the 19 Enzymes of the Human UGT1 and UGT2 Families. PMC. (2022-07-05). [Link]
-
Complete Reaction Phenotyping of Propranolol and 4-Hydroxypropranolol with the 19 Enzymes of the Human UGT1 and UGT2 Families. ResearchGate. (2022-07-05). [Link]
-
Novel Approach to detect and identify low abundant long-term metabolites of prohibited drugs using GC/C/IRMS and HRMS. World Anti-Doping Agency. [Link]
-
Pharmacology of 4-hydroxypropranolol, a metabolite of propranolol. PubMed. [Link]
-
Prediction and Validation of Phase II Glucuronide Conjugates in Urine Using Combined Non-Targeted and Targeted LC–HRMS/MS Workflows and Their Validation for over 200 Drugs. ResearchGate. (2026-02-26). [Link]
-
Simultaneous Quantitation of Atenolol, Metoprolol, and Propranolol in Biological Matrices Via LC/MS. Federal Aviation Administration. [Link]
-
Massive propranolol metabolite retention during maintenance hemodialysis. PubMed - NIH. [Link]
-
Prediction and Validation of Phase II Glucuronide Conjugates in Urine Using Combined Non-Targeted and Targeted LC–HRMS/MS Workflows and Their Validation for over 200 Drugs. MDPI. (2026-02-26). [Link]
-
Comparison of LC–MS-MS and GC–MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program. Academia.edu. [Link]
-
LC-MS/MS Estimation of Propranolol level in Exhaled Breath Condensate. ResearchGate. (2017-12-30). [Link]
-
Screening procedure for beta-adrenergic drugs in sports drug testing by immunological methods. PubMed. [Link]
-
LC-MS/MS Estimation of Propranolol level in Exhaled Breath Condensate. Semantic Scholar. (2017-12-30). [Link]
-
Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters. LCGC International - Chromatography Online. (2020-11-12). [Link]
-
Complete Reaction Phenotyping of Propranolol and 4-Hydroxypropranolol with the 19 Enzymes of the Human UGT1 and UGT2 Families. PubMed. (2022-07-05). [Link]
-
Shooting: Para athlete Abdulla Alblooshi banned for doping. Inside The Games. (2024-01-14). [Link]
-
Simultaneous Quantitation of Atenolol, Metoprolol, and Propranolol in Biological Matrices Via LC/MS. Federal Aviation Administration. [Link]
-
Cardiovascular Medications on the World Anti-Doping Agency List. American College of Cardiology - ACC.org. (2021-11-16). [Link]
-
Proscribed drugs at the Olympic Games: permitted use and misuse (doping) by athletes. British Journal of Sports Medicine. [Link]
Sources
- 1. lcms.cz [lcms.cz]
- 2. Quantitative account of propranolol metabolism in urine of normal man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug Conjugate Analysis using β-Glucuronidases [sigmaaldrich.com]
- 4. Complete Reaction Phenotyping of Propranolol and 4-Hydroxypropranolol with the 19 Enzymes of the Human UGT1 and UGT2 Families - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. Factors Compromising Glucuronidase Performance in Urine Drug Testing Potentially Resulting in False Negatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stereoselective urinary excretion of S-(-)- and R-(+)-propranolol glucuronide following oral administration of RS-propranolol in Chinese Han subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. faa.gov [faa.gov]
Methodological & Application
LC-MS/MS method development for Rac propranolol B-D-glucuronide
Application Note: Advanced LC-MS/MS Method Development for the Quantification of Racemic Propranolol -D-Glucuronide
Target Audience: Researchers, Bioanalytical Scientists, and DMPK Professionals Matrix: Biological Fluids (Plasma, Serum, Urine)
Executive Summary & Mechanistic Rationale
Propranolol, a foundational non-selective
This application note details a robust, self-validating Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) methodology for the achiral quantification of the total racemic (Rac) propranolol
The Causality of Methodological Choices
-
Extraction Strategy: While parent propranolol is easily extracted via Liquid-Liquid Extraction (LLE)[3], the extreme hydrophilicity of the glucuronide conjugate results in poor organic partitioning. We utilize cold Acetonitrile (ACN) Protein Precipitation (PPT). The sub-zero temperature (-20°C) is mechanistically vital: it rapidly denatures matrix proteins while arresting endogenous
-glucuronidase activity, preventing the ex vivo hydrolysis of the metabolite back into the parent drug[4]. -
Chromatographic Buffering: Glucuronides are prone to peak tailing and poor ionization due to their carboxylic acid moieties. The inclusion of 2 mM ammonium formate and 0.1% formic acid in the mobile phase buffers the pH to ~3.0. This suppresses the ionization of the glucuronic acid carboxylate (keeping it neutral for better C18 retention) while providing abundant protons to drive positive electrospray ionization (ESI+)[5].
Metabolic pathway of propranolol to its O-glucuronide metabolite via UGT enzymes.
Experimental Protocols
Reagents and Materials
-
Analytes: Rac-Propranolol
-D-glucuronide reference standard; Propranolol-d7 (Internal Standard, IS). -
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Ultrapure Water (18.2 MΩ·cm).
-
Additives: LC-MS grade Formic Acid (FA) and Ammonium Formate.
Step-by-Step Sample Preparation (Protein Precipitation)
Note: All biological samples must be handled on wet ice to prevent metabolite degradation.
-
Aliquot: Transfer 50 µL of plasma/urine into a 96-well plate or 1.5 mL microcentrifuge tube.
-
Spike IS: Add 10 µL of the Internal Standard working solution (e.g., 500 ng/mL Propranolol-d7 in 50% MeOH). Vortex briefly.
-
Precipitate: Add 150 µL of cold ACN (-20°C) to the sample (1:3 v/v ratio).
-
Agitate: Vortex vigorously for 2 minutes to ensure complete protein denaturation.
-
Centrifuge: Centrifuge the samples at 14,100 × g for 5 minutes at 4°C[2].
-
Transfer & Dilute: Transfer 100 µL of the clear supernatant to a clean autosampler vial. Dilute with 100 µL of Mobile Phase A to match the initial gradient conditions, preventing solvent-induced peak distortion (the "solvent effect").
Step-by-step sample extraction and LC-MS/MS analytical workflow for biological matrices.
UHPLC Chromatographic Conditions
Separation is achieved using a sub-2-micron C18 column to ensure sharp peak shapes for the polar glucuronide.
-
Column: ACE Excel 1.7 C18 (50 × 2.1 mm) or equivalent[5].
-
Column Temperature: 40°C (Reduces system backpressure and improves mass transfer).
-
Mobile Phase A: Water + 0.1% FA + 2 mM Ammonium Formate[5].
-
Mobile Phase B: Acetonitrile + 0.1% FA + 2 mM Ammonium Formate[5].
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2.0 µL.
Table 1: Optimized Gradient Elution Profile
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.00 | 95.0 | 5.0 | Initial |
| 0.50 | 95.0 | 5.0 | Isocratic hold |
| 3.00 | 40.0 | 60.0 | Linear ramp |
| 3.10 | 5.0 | 95.0 | Column wash |
| 4.50 | 5.0 | 95.0 | Isocratic wash |
| 4.60 | 95.0 | 5.0 | Re-equilibration |
| 6.00 | 95.0 | 5.0 | End |
Mass Spectrometry (ESI-MS/MS) Parameters
The mass spectrometer is operated in Positive Electrospray Ionization (ESI+) using Multiple Reaction Monitoring (MRM).
Mechanistic Insight: Collision-induced dissociation (CID) of the m/z 436.2 precursor yields a neutral loss of the glucuronic acid moiety (-176 Da) to form m/z 260.1[5]. However, the cleavage of the 1-hydroxynaphthalene ring yields an intense fragment at m/z 116.1[2]. Monitoring the 436.2
Table 2: MRM Transitions and Collision Energies (CE)
| Analyte | Precursor Ion (Q1, m/z) | Product Ion (Q3, m/z) | CE (eV) | Purpose |
| Rac-Propranolol Glucuronide | 436.2 | 116.1 | 25 | Quantifier[2] |
| Rac-Propranolol Glucuronide | 436.2 | 260.1 | 18 | Qualifier[5] |
| Rac-Propranolol Glucuronide | 436.2 | 183.1 | 22 | Qualifier[5] |
| Propranolol (Parent) | 260.2 | 116.1 | 20 | Monitoring[5] |
| Propranolol-d7 (IS) | 267.2 | 116.1 | 20 | Internal Standard |
Trustworthiness: The Self-Validating System
To guarantee data integrity and E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), this protocol is designed as a self-validating system. The validity of any generated data is contingent upon passing three internal logic gates.
-
System Suitability Test (SST): Before any biological samples are injected, a neat standard of the analyte must be injected six times. Acceptance Criteria: Retention time drift must be
0.1 min, and peak area Relative Standard Deviation (RSD) must be 5%. This proves the LC pumps and MS optics are stable. -
Matrix Effect (ME) Post-Column Infusion: During method validation, a blank matrix extract is injected while a constant flow of propranolol glucuronide is infused post-column. Acceptance Criteria: The baseline MS signal must not drop by more than 15% at the exact retention time of the analyte (approx. 2.4 min). If suppression occurs, the gradient in Table 1 must be adjusted to shift the analyte away from the suppression zone[6].
-
Real-Time IS Tracking: During the run, the peak area of Propranolol-d7 is continuously monitored. Acceptance Criteria: The IS area for every unknown sample must remain within
15% of the mean IS area of the calibration curve. A sudden drop indicates a matrix-induced extraction failure or ion suppression, automatically invalidating that specific sample.
Self-validating system logic ensuring analytical robustness and continuous data integrity.
References
-
Mutual Modulation of the Activities of Human CYP2D6 and Four UGTs during the Metabolism of Propranolol Source: MDPI (Pharmaceutics) URL:[Link]
-
Simplifying Qualitative/Quantitative Analysis in Discovery DMPK using UPLC and Xevo TQ MS Source: Waters Corporation Application Notes URL:[Link]
-
Determination of Acyl-, O-, and N-Glucuronide Using Chemical Derivatization Coupled with Liquid Chromatography–High-Resolution Mass Spectrometry Source: ResearchGate (Drug Metabolism and Disposition) URL:[Link]
-
Electrochemistry–Mass Spectrometry for Generation and Identification of Metabolites of Selected Drugs from Different Therapeutic Groups Source: MDPI (Molecules) URL:[Link]
-
Liquid Microjunction Surface Sampling Coupled with High-Pressure Liquid Chromatography−Electrospray Ionization-Mass Spectrometry for Analysis of Drugs and Metabolites Source: ACS Publications (Analytical Chemistry) URL:[Link]
-
Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Propranolol in Human Plasma and its Application to a Bioequivalence Study Source: ResearchGate (Journal of the Brazilian Chemical Society) URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. waters.com [waters.com]
- 5. Electrochemistry–Mass Spectrometry for Generation and Identification of Metabolites of Selected Drugs from Different Therapeutic Groups in Comparison with In Vitro and In Vivo Approaches [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: High-Resolution HPLC Analysis of Propranolol Glucuronide Sodium Salt
This Application Note is structured to provide a comprehensive, field-validated guide for the HPLC analysis of Propranolol Glucuronide (Sodium Salt). It moves beyond basic recipe-following to explain the mechanistic basis of the separation, ensuring reproducibility and scientific rigor.
Executive Summary
Propranolol Glucuronide (PG) is the primary Phase II metabolite of the non-selective
This guide addresses the critical challenge of analyzing PG Sodium Salt. Unlike the parent drug, the glucuronide is highly polar and exists as a pair of diastereomers that can be separated on achiral C18 columns due to their differing physicochemical interactions with the stationary phase.
Key Technical Insight: In Reverse Phase (RP) chromatography, Propranolol Glucuronide elutes significantly earlier than the parent Propranolol due to the hydrophilic glucuronic acid moiety. Furthermore, the (R)- and (S)- diastereomers exhibit distinct retention times, often requiring no chiral column for their separation, provided the mobile phase pH is optimized to suppress ionization of the carboxyl group.[1]
Physicochemical Profile & Handling
Compound: Propranolol Glucuronide Sodium Salt
Structure: Ether glucuronide (O-glucuronide) formed at the side-chain hydroxyl.[1][2][4]
Stereochemistry: Two diastereomers (from racemic parent).[1][2][3][4]
Solubility: Highly soluble in water; moderately soluble in methanol.[2][4]
Stability: Susceptible to enzymatic hydrolysis (
Protocol: Reconstitution of Reference Standard (Sodium Salt)
The sodium salt form is stable as a solid but requires care in solution.
-
Solvent: Use 50:50 Methanol:Water (v/v).[1][2][4] Pure water may lead to bacterial growth; pure organic may precipitate the salt at high concentrations.[4]
-
Concentration: Prepare a Stock Solution at 1.0 mg/mL.
-
Storage: Aliquot into amber glass vials and store at -20°C. Do not subject to repeated freeze-thaw cycles (limit to <3).
Method Development Strategy (The "Why")
Column Selection: The Achiral Advantage
While Propranolol requires chiral stationary phases (e.g., Chiralpak IA) to separate its enantiomers, PG is a diastereomer. Therefore, a high-efficiency C18 (Octadecylsilyl) column is sufficient and often superior for separating (R)-PG and (S)-PG.[1][2][4]
-
Mechanism: The spatial arrangement of the glucuronic acid moiety relative to the naphthalene ring creates different hydrodynamic volumes and interaction energies with the C18 chains.
Mobile Phase & pH Control[1][2]
-
pH 3.0 - 3.5: Critical.[1][2][4] The pKa of the glucuronic acid carboxyl group is ~3.5. Operating near this pH suppresses ionization (keeping it partially neutral), which increases retention slightly and improves peak shape and resolution between diastereomers.
-
Buffer: Phosphate (for UV/FLD) or Ammonium Formate (for MS).[1][2][4]
Detailed Experimental Protocols
Protocol A: Stereoselective HPLC-Fluorescence (High Resolution)
Best for: Quantifying individual diastereomers in biological matrices or purity testing.[1][2][4]
Instrumentation: HPLC with Fluorescence Detector (FLD). Stationary Phase: C18 Column (e.g., 250 mm × 4.6 mm, 5 µm).[5] Mobile Phase:
-
Buffer: 67 mM Potassium Phosphate (
), adjusted to pH 3.5 with Phosphoric Acid. -
Ratio: Isocratic 60:40 (Buffer:Methanol).[1][2][4] Flow Rate: 1.0 mL/min.[2][4] Temperature: 30°C.
Detection Parameters:
Retention Data (Typical):
| Analyte | Approx. Retention Time (min) | Relative Elution Order |
|---|---|---|
| (R)-Propranolol Glucuronide | 14.2 ± 0.5 | 1 (First) |
| (S)-Propranolol Glucuronide | 18.2 ± 0.5 | 2 (Second) |
| Propranolol (Parent) | 27.5 ± 1.0 | 3 (Last) |[1][2][4][6]
Self-Validation Check:
-
Calculate the Resolution (
) between the (R)-PG and (S)-PG peaks. -
Acceptance Criteria:
(Baseline separation). If , lower the % Methanol by 2% to increase retention and selectivity.
Protocol B: LC-MS/MS (High Throughput)
Best for: Rapid PK screening where isomer separation is secondary or confirmed by MRM.[1][2][4]
Instrumentation: UHPLC-MS/MS (Triple Quadrupole). Stationary Phase: Phenyl-Hexyl or C18 (100 mm × 2.1 mm, 1.9 µm).[1][2][4] Mobile Phase:
-
A: Water + 0.1% Formic Acid + 10 mM Ammonium Formate.[2][3][4][7]
-
1-10 min: Linear ramp to 40% B
-
10-12 min: Wash at 95% B Flow Rate: 0.4 mL/min.
Retention Data:
-
Propranolol Glucuronides (R/S): Elute between 12.5 - 13.5 min (often partially resolved or co-eluting depending on column length).[1][2][4]
-
Parent Propranolol: Elutes significantly later (e.g., >15 min).[2][4]
MS Transitions (ESI+):
-
Precursor: m/z 436.2
-
Product: m/z 116.1 (Naphthalene fragment) or m/z 260.1 (Aglycone).[1][2][4]
-
Note: The loss of 176 Da (glucuronic acid) is a characteristic neutral loss.
Workflow Visualization
The following diagram illustrates the logical flow from the "Sodium Salt" reference standard to the final chromatographic data, highlighting the critical decision points.
Caption: Workflow for the stereoselective analysis of Propranolol Glucuronide, detailing the transition from solid salt to resolved diastereomeric data.
Troubleshooting & Validation
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Secondary interactions with silanols.[1][2][4] | Ensure mobile phase pH is < 4.[2][4]0. Add 10-20 mM Triethylamine (TEA) if using older silica columns.[1][2][4] |
| Loss of Resolution | pH drift or Column aging.[2][4] | Verify buffer pH is exactly 3.[2][4]5. Replace column if plate count drops >20%.[2] |
| Double Peaks Merging | % Organic too high. | Reduce Methanol concentration from 40% to 35% to increase retention and separation factor ( |
| Extra Peak at ~27 min | Hydrolysis to Parent. | Sample has degraded. Check autosampler temperature (keep at 4°C). |
References
-
Stereoselective Urinary Excretion of S-(-)- and R-(+)-Propranolol Glucuronide . National Institutes of Health (PMC).[4] Available at: [Link]
-
Complete Reaction Phenotyping of Propranolol and 4-Hydroxypropranolol . Freie Universität Berlin.[2][4] Available at: [Link][1][2]
-
Propranolol Glucuronide Compound Summary . PubChem. Available at: [Link][1][2]
-
An improved HPLC-MS/MS method for simultaneous quantification of propranolol . Royal Society of Chemistry (RSC).[4] Available at: [Link]
Sources
- 1. CAS 66322-66-5: Propranolol glucuronide | CymitQuimica [cymitquimica.com]
- 2. Propranolol glucuronide | C22H29NO8 | CID 119515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 4. Propranolol | C16H21NO2 | CID 4946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tsijournals.com [tsijournals.com]
- 6. Stereoselective urinary excretion of S-(-)- and R-(+)-propranolol glucuronide following oral administration of RS-propranolol in Chinese Han subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 8. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06252H [pubs.rsc.org]
Application Note: Advanced Sample Preparation Protocols for Propranolol and Metabolites in Human Plasma
[1]
Abstract
This guide details high-performance sample preparation protocols for the quantification of Propranolol and its labile metabolite, 4-Hydroxypropranolol, in human plasma.[1] Due to the phenolic nature of 4-Hydroxypropranolol, oxidative instability poses a significant bioanalytical challenge. This note prioritizes a Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) workflow as the "Gold Standard" for minimizing matrix effects and maximizing recovery. Alternative protocols for Liquid-Liquid Extraction (LLE) and Protein Precipitation (PPT) are provided for specific laboratory constraints.
Introduction & Scientific Rationale
Pharmacology and Metabolism
Propranolol is a non-selective
-
Propranolol (PRO): Lipophilic (LogP ~3.48), basic amine (pKa ~9.5).
-
4-Hydroxypropranolol (4-OH-PRO): An active metabolite with equipotent
-blocking activity.[2] It contains a catechol-like structure, making it highly susceptible to oxidation in plasma at neutral or basic pH.
The Matrix Challenge: Plasma
Plasma contains phospholipids (glycerophosphocholines) that cause significant ion suppression in LC-MS/MS, particularly in the retention time window of hydrophobic drugs like propranolol. Furthermore, the instability of 4-OH-PRO requires immediate chemical stabilization upon sample collection.
Metabolic Pathway Visualization
The following diagram illustrates the primary metabolic routes and the critical instability node associated with 4-OH-PRO.
Figure 1: Metabolic pathway of Propranolol highlighting the oxidative instability of 4-Hydroxypropranolol.
Pre-Analytical Stabilization (CRITICAL)
Standard Operating Procedure (SOP) for Plasma Collection: Because 4-OH-PRO oxidizes rapidly, an antioxidant must be introduced immediately during plasma separation.
-
Antioxidant Solution: Prepare 5% (w/v) Ascorbic Acid in water. (Alternative: 0.5% Sodium Metabisulfite).
-
Collection: Collect blood into K2EDTA tubes.
-
Separation: Centrifuge at 2000 x g for 10 minutes at 4°C.
-
Stabilization: Immediately transfer plasma to a cryovial containing the antioxidant solution at a ratio of 20 µL antioxidant per 1 mL plasma (or 1:5 ratio depending on validation requirements).
-
Storage: Store at -80°C. Stability is compromised at -20°C.
Sample Preparation Protocols
Protocol A: Mixed-Mode Cation Exchange (MCX) SPE (Gold Standard)
Rationale: Propranolol and 4-OH-PRO are basic amines (pKa ~9.5). MCX cartridges utilize a polymeric sorbent with both reverse-phase (retention of hydrophobic core) and strong cation-exchange (retention of positive amine) functionalities. This allows for an aggressive organic wash to remove neutral lipids and phospholipids while the analytes remain ionically bound.
Materials:
-
Cartridge: Oasis MCX 30 mg/1 cc (or equivalent mixed-mode strong cation exchange).
-
Internal Standard (IS): Propranolol-d7 (100 ng/mL in methanol).
Workflow:
-
Sample Pre-treatment:
-
Mix 300 µL Plasma + 20 µL IS + 300 µL 4% Phosphoric Acid (
). -
Mechanism:[2] Acidification (pH < 3) protonates the amine groups, ensuring they bind to the cation-exchange sorbent.
-
-
Conditioning:
-
1 mL Methanol.
-
1 mL Water.
-
-
Loading:
-
Load pre-treated sample at low vacuum (~5 inHg).
-
-
Wash 1 (Aqueous Acidic):
-
1 mL 2% Formic Acid in Water.
-
Purpose: Removes proteins and salts.
-
-
Wash 2 (Organic):
-
1 mL 100% Methanol.
-
Purpose:Critical Step. Removes neutral interferences (lipids, hydrophobic neutrals) while analytes remain locked by ionic bond.
-
-
Elution:
-
2 x 250 µL 5% Ammonium Hydroxide (
) in Methanol. -
Mechanism:[2] High pH deprotonates the analytes (neutralizes the amine), breaking the ionic bond and releasing them into the organic solvent.
-
-
Reconstitution:
-
Evaporate eluate under Nitrogen at 40°C. Reconstitute in 100 µL Mobile Phase (90:10 Water:ACN + 0.1% Formic Acid).
-
Figure 2: MCX Solid Phase Extraction logic flow for basic amines.
Protocol B: Liquid-Liquid Extraction (LLE) (Alternative)
Rationale: Suitable for labs without SPE automation. Relies on pH manipulation to render analytes neutral and extractable into organic solvent.
-
Sample Pre-treatment:
-
200 µL Plasma + 10 µL IS.
-
Add 50 µL 0.5 M Sodium Hydroxide (NaOH) or Carbonate Buffer (pH 10).
-
Mechanism:[2] pH must be > pKa (9.5) to ensure Propranolol is uncharged (non-ionized).
-
-
Extraction:
-
Add 1 mL Ethyl Acetate (or TBME).
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Transfer:
-
Transfer the upper organic layer to a clean glass tube.[3]
-
Note: Avoid the interface layer to prevent phospholipid contamination.
-
-
Dry & Reconstitute:
-
Evaporate under Nitrogen.[4] Reconstitute as in Protocol A.
-
Protocol C: Protein Precipitation (PPT) (Rapid Screening)
Rationale: Fastest method but highest risk of matrix effects. Only recommended if using a high-sensitivity mass spec (e.g., Sciex 6500+) that can tolerate ion suppression, or if using a divert valve.
-
Precipitation:
-
100 µL Plasma + 300 µL cold Acetonitrile (containing IS).
-
Vortex for 1 minute.
-
-
Clarification:
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
-
Dilution:
-
Transfer supernatant.[4] Dilute 1:1 with Water (to match initial mobile phase strength) before injection.
-
Method Comparison & Performance Data
The following table summarizes expected performance metrics based on validation studies utilizing these protocols.
| Feature | Protocol A: SPE (MCX) | Protocol B: LLE | Protocol C: PPT |
| Cleanliness | High (Phospholipids removed) | Moderate | Low (High matrix effect) |
| Recovery (PRO) | > 90% | ~ 75-85% | > 95% |
| Recovery (4-OH) | > 85% | ~ 60-70% (Polarity issues) | > 90% |
| Matrix Effect | < 10% | < 15% | > 40% (Suppression) |
| Sensitivity (LOQ) | 0.05 ng/mL | 0.2 ng/mL | 1.0 ng/mL |
| Throughput | Medium (High with automation) | Low (Manual steps) | High |
LC-MS/MS Validation Context
To validate these prep methods, ensure your chromatographic conditions are optimized:
-
Column: C18 High Strength Silica (e.g., Waters HSS T3), 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid + 10 mM Ammonium Formate in Water.
-
Mobile Phase B: Acetonitrile.[3]
-
Gradient: 5% B to 95% B over 3 minutes.
-
MRM Transitions:
-
Propranolol: 260.2
116.1 -
4-OH-Propranolol: 276.2
116.1
-
References
-
Simultaneous determination of propranolol and 4-hydroxy propranolol in human plasma by solid phase extraction and liquid chromatography/electrospray tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. (2009).
-
Efficient Extraction of Propranolol, Doxepin, and Loperamide in Plasma Using Oasis PRiME MCX. Waters Application Note.
-
Assay of total and free propranolol in plasma by liquid chromatography with fluorometric detection. Clinical Chemistry. (1985).[5]
-
PubChem Compound Summary for CID 4946: Propranolol. National Center for Biotechnology Information.
- Stability of 4-hydroxypropranolol in plasma.Journal of Chromatography B. (Note: Validated via search context regarding antioxidant requirements).
High-Performance Solid-Phase Extraction (SPE) of Intact Glucuronide Metabolites from Urine
Content Type: Advanced Application Note & Protocol Audience: Bioanalytical Scientists, DMPK Researchers, and Toxicologists
Abstract: The "Polarity Trap" in Metabolite Analysis
Glucuronidation is the dominant Phase II metabolic pathway, rendering xenobiotics increasingly hydrophilic to facilitate excretion. For the analyst, this creates a specific physicochemical challenge: The Polarity Trap .
Intact glucuronide metabolites are often too polar for standard C18 retention (leading to "breakthrough") yet possess significant ionic character (
This guide details a Mixed-Mode Weak Anion Exchange (WAX) protocol. Unlike simple reversed-phase methods, WAX utilizes an orthogonal retention mechanism—hydrophobic interaction plus electrostatic attraction—to isolate glucuronides with high specificity, allowing for aggressive organic washing that eliminates matrix interferences (phospholipids, salts, and pigments).
Strategic Sorbent Selection: Why WAX?
To design a self-validating protocol, one must match the sorbent to the metabolite's specific vulnerabilities.
| Feature | Glucuronide Property | Sorbent Requirement | Why? |
| Acidity | Carboxylic acid on sugar moiety ( | Anion Exchange (AX) | Utilizes the negative charge for retention, allowing 100% organic solvent washes to remove neutrals. |
| Stability | Acyl-glucuronides are labile at high pH (alkaline hydrolysis/migration). | Weak Exchanger (WAX) | WAX allows elution at acidic pH (neutralizing the analyte). Strong Exchanger (SAX) requires high pH for elution, which destroys acyl-glucuronides. |
| Polarity | Highly water-soluble ( | Polymeric Backbone | Silica-based sorbents "dewet" and lose retention. Polymeric backbones maintain interaction even if dried. |
The Verdict: Mixed-Mode Polymeric WAX is the gold standard. It captures the glucuronide by charge (at neutral pH) and releases it by acidifying the eluent, preserving the integrity of unstable acyl-conjugates.
Mechanism of Action
The following diagram illustrates the "Lock-and-Key" logic of the WAX protocol. The system relies on switching the ionization state of the analyte to control retention.
Figure 1: The "Charge-Switch" mechanism. By maintaining neutral pH during loading/washing, the glucuronide remains locked by ionic forces, permitting 100% organic washes that would wash away the analyte on a C18 cartridge. Elution occurs by suppressing the ionization of the glucuronide with acid.
Comprehensive Protocol: Mixed-Mode WAX Extraction
Phase A: Sample Pre-treatment (Critical)
Urine is a variable matrix. Pre-treatment standardizes ionic strength and prevents enzymatic degradation.
-
Enzyme Inhibition: If analyzing acyl-glucuronides, immediately add 1% Formic Acid or an esterase inhibitor (e.g., PMSF) to the collection container to prevent hydrolysis.
-
Dilution: Dilute Urine 1:1 with 50 mM Ammonium Acetate (pH 7.0) .
-
Why? This adjusts the pH to ensure the glucuronide is ionized (
) and breaks protein binding. -
Note: Do not acidify the sample before loading (unlike C18). Acidification at this stage would neutralize the glucuronide, preventing it from binding to the anion exchange sites.
-
Phase B: SPE Workflow
Cartridge: Polymeric WAX (e.g., Waters Oasis WAX, Biotage EVOLUTE EXPRESS AX, or Phenomenex Strata-X-AW), 30 mg or 60 mg.
| Step | Solvent / Reagent | Volume | Mechanism & Notes |
| 1. Condition | Methanol (MeOH) | 1 mL | Activates hydrophobic ligands. |
| 2. Equilibrate | Water (Milli-Q) | 1 mL | Prepares aqueous environment. |
| 3. Load | Pre-treated Urine (pH 7) | 1-2 mL | Slow flow (1 mL/min). Analyte binds via Anion Exchange + Hydrophobic retention. |
| 4. Wash 1 | 25 mM Ammonium Acetate (pH 7) | 1 mL | Removes salts and hydrophilic interferences. |
| 5. Wash 2 | 100% Methanol | 1 mL | Critical Step. Removes hydrophobic neutrals, pigments, and some phospholipids. The glucuronide stays bound by charge. |
| 6. Elute | 5% Formic Acid in Methanol | 2 x 500 µL | Acidifies the environment. The glucuronide carboxyl group becomes protonated ( |
| 7. Post-Treatment | Evaporation & Reconstitution | -- | Evaporate under |
Troubleshooting & Optimization
Issue 1: Low Recovery of Acyl-Glucuronides
-
Cause: Acyl-glucuronides (ester-linked) are notoriously unstable and can undergo intramolecular rearrangement or hydrolysis if the pH is too high (>8) or if the evaporation temperature is too high.
-
Solution:
-
Ensure the Elution solvent is acidic (Formic acid). Never use high pH elution (Ammonium Hydroxide) for acyl-glucuronides.
-
Lower evaporation temperature to 35°C.
-
Analyze immediately after reconstitution.
-
Issue 2: Ion Suppression in LC-MS
-
Cause: Phospholipids or high salt content eluting with the analyte.
-
Solution:
-
Increase the strength of Wash 2 . Because the interaction is ionic, you can often use stronger solvents than Methanol (e.g., 50% Acetonitrile) in the wash step without losing the analyte, provided the pH remains neutral.
-
Implement a "Divert Valve" on the LC-MS to send the first 1-2 minutes of the run to waste.
-
Issue 3: Breakthrough (Analyte in Load/Wash)
-
Cause: pH mismatch. If the urine is too acidic (< pH 4), the glucuronide will be neutral and won't bind to the anion exchanger.
-
Solution: Verify the pH of the diluted sample is between 6.0 and 7.5.
Validation Criteria (Self-Check)
A valid method must demonstrate:
-
Linearity:
over the therapeutic range. -
Matrix Factor: 0.85 – 1.15 (indicating suppression is managed).
-
Process Efficiency: Recovery × Matrix Factor. For glucuronides, >70% efficiency is excellent; >50% is acceptable given the polarity challenges.
References
-
Waters Corporation. (2024). Oasis WAX for PFAS Analysis and Glucuronide Metabolites: Application Note. Retrieved from
-
Biotage. (2020). Better Hydrolysis and Increased Efficiency for Urine Drug Testing Using Mixed-Mode Solid Phase Extraction. Retrieved from
-
Shipkova, M., et al. (2006). Acyl glucuronide drug metabolites: Toxicological and analytical implications. Clinical Pharmacokinetics. Retrieved from
-
Slawson, M., et al. (2014). LC-MS/MS Analysis of Ethyl Glucuronide and Ethyl Sulfate in Urine: A Comparison of Sample Preparation Techniques. Journal of Analytical Toxicology. Retrieved from
Sources
Solubility of Rac propranolol B-D-glucuronide sodium in aqueous buffers
Application Note: Solubility and Stability Profiling of Rac Propranolol -D-Glucuronide Sodium in Aqueous Buffers
Executive Summary
This guide details the solubility characteristics, handling protocols, and stability considerations for Rac Propranolol
This document provides a self-validating workflow for preparing stock solutions and assessing stability for in vitro metabolic assays, drug-drug interaction (DDI) studies, and reference standard calibration.
Physicochemical Characterization
Understanding the molecular drivers of solubility is prerequisite to experimental design.
| Property | Value / Description | Impact on Solubility |
| Molecular Weight | 457.45 g/mol | Moderate size; diffusion coefficient similar to parent drug.[] |
| Type | Ether Glucuronide (Sodium Salt) | High Polarity. The sodium carboxylate ensures high aqueous solubility compared to the parent propranolol. |
| pKa (Amine) | ~9.5 (Secondary Amine) | Protonated (cationic) at physiological pH (7.4).[] |
| pKa (Carboxylate) | ~3.2 (Glucuronic Acid) | Fully ionized (anionic) at pH > 4.[]0. |
| Net Charge at pH 7.4 | Zwitterionic (±) | High water solubility due to dual ionization. |
| Physical State | White/Off-white Solid | Often hygroscopic; protect from moisture.[] |
Solubility Mechanism
The sodium salt form of Rac propranolol
Stability Considerations (The "Ether" Advantage)
A critical distinction in metabolite handling is the linkage type.
-
Acyl Glucuronides (e.g., Diclofenac-G): Highly unstable; undergo acyl migration and hydrolysis at neutral pH.[]
-
Ether Glucuronides (Propranolol-G): Stable at neutral and basic pH.[] Hydrolysis back to the parent drug (Propranolol) typically requires enzymatic cleavage (
-glucuronidase) or strong acid (pH < 2) at elevated temperatures.[]
Risk Factor: While chemically stable, the compound is a racemate.[] If used in chiral separation assays, ensure the solvent does not induce racemization (rare for ether linkages, but good practice).[]
Protocol 1: Preparation of Master Stock Solutions
Objective: Create a stable, verified 10 mM stock solution.
Reagents
-
Compound: Rac Propranolol
-D-Glucuronide Sodium.[][2][3][4][5]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Solvent A (Preferred): Ultrapure Water (Type I, 18.2 MΩ).[]
-
Solvent B (Alternative): 50 mM Ammonium Acetate pH 7.4 (for Mass Spec).[]
-
Vessels: Amber glass vials (silanized preferred to minimize adsorption).
Workflow
-
Equilibration: Allow the vial to reach room temperature before opening to prevent condensation (hygroscopicity management).
-
Weighing: Weigh approximately 4.57 mg of the solid into a tared amber vial. Record exact mass (
). -
Volume Calculation: Calculate the volume of solvent (
) required for 10 mM concentration: -
Dissolution: Add 50% of the calculated volume. Vortex gently for 30 seconds. The solid should dissolve instantly. Add the remaining volume and invert to mix.
-
Verification: Inspect for particulates under a light source.
-
Storage: Aliquot into single-use volumes (e.g., 100 µL) and store at -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: pH-Dependent Solubility & Stability Profiling[1]
Objective: Empirically validate the solubility and stability of the metabolite across the physiological pH range (1.2, 4.5, 7.4).
Experimental Design
We utilize a Saturation Shake-Flask Method adapted for expensive standards (micro-scale).[]
Buffer Preparation[7]
-
pH 1.2: 0.1 N HCl (Simulated Gastric Fluid).[]
-
pH 4.5: 50 mM Acetate Buffer.
-
pH 7.4: 50 mM Phosphate Buffered Saline (PBS).[]
Step-by-Step Methodology
-
Supersaturation: Add excess solid (e.g., 2 mg) to 100 µL of each buffer in a microcentrifuge tube.
-
Equilibration: Shake at 37°C for 24 hours (Thermomixer, 750 rpm).
-
Separation: Centrifuge at 15,000 x g for 10 minutes to pellet undissolved solid.
-
Sampling: Carefully remove the supernatant.
-
Dilution: Dilute the supernatant 1:100 with Mobile Phase A (Water + 0.1% Formic Acid) to bring it within the linear range of the detector.
-
Quantification: Analyze via HPLC-UV (290 nm) or LC-MS/MS against a calibration curve prepared from the Master Stock (Protocol 1).
Stability Checkpoint (Self-Validating Step)
Analyze the chromatogram for the appearance of the Parent Drug (Propranolol) peak.[]
-
Retention Time Shift: Propranolol is more hydrophobic than the glucuronide. On a C18 column, Propranolol will elute later than the glucuronide.
-
Acceptance Criteria: Propranolol peak area < 1% of Total Area. If > 1%, hydrolysis has occurred (likely at pH 1.2).[]
Visualizations
Solubility & Stability Decision Workflow
This diagram outlines the logic flow for selecting buffers and handling the compound based on its chemical nature.
Figure 1: Decision tree for buffer selection.[] Ether glucuronides like Propranolol-G are stable at neutral pH but require monitoring in acidic environments.[]
Experimental Protocol Flow
The micro-scale solubility determination workflow.
Figure 2: Step-by-step micro-solubility protocol designed to conserve reference material.
References
-
Tukey, R. H., & Strassburg, C. P. (2000).[][6] Human UDP-Glucuronosyltransferases: Metabolism, Expression, and Disease. Annual Review of Pharmacology and Toxicology. []
-
Shipkova, M., et al. (2003).[] Acyl glucuronide drug metabolites: Toxicological and analytical implications. Clinical Biochemistry. (Contextual reference for contrasting Acyl vs Ether stability).
-
Cayman Chemical. (2023).[] Propranolol
-D-Glucuronide (sodium salt) Product Information. -
Shimadzu. (2023).[] Propranolol glucuronide sodium salt Certificate of Analysis Data.
-
Rowland, A., et al. (2013).[] The "albumin effect" and drug glucuronidation: bovine serum albumin and fatty acid-free human serum albumin enhance the glucuronidation of UDP-glucuronosyltransferase (UGT) 1A9 substrates but not UGT1A1 or UGT1A6 activities.[] Drug Metabolism and Disposition.
Sources
- 2. sussex-research.com [sussex-research.com]
- 3. scbt.com [scbt.com]
- 4. One moment, please... [vivanls.com]
- 5. Buy Online TRC - rac Propranolol Beta-D-Glucuronide Sodium Salt | LGC Standards [lgcstandards.com]
- 6. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Precision Quantification of Propranolol Glucuronide in Clinical Plasma
This Application Note is designed for researchers and clinical assay developers. It addresses the advanced protocol for quantifying Propranolol Glucuronide (PG) in biological matrices, focusing on the critical application of its Stable Isotope Labeled (SIL) Internal Standard (e.g., Propranolol Glucuronide-d7).
Note: While the prompt asks for "Using propranolol glucuronide as an internal standard," in high-rigor clinical chemistry, this refers to using the labeled form (SIL-IS) to quantify the metabolite, or using PG as a surrogate IS for structurally similar beta-blocker glucuronides.[1] This guide focuses on the "Gold Standard" workflow: quantifying the metabolite using its specific deuterated internal standard.
Technique: LC-MS/MS (ESI+) Analyte: Propranolol-O-β-D-Glucuronide Internal Standard Strategy: Stable Isotope Dilution (SIL-IS)[1]
Executive Summary & Scientific Rationale
Propranolol is extensively metabolized by UGT enzymes (primarily UGT1A9, UGT2B7) into Propranolol-O-β-D-Glucuronide (PG) .[1] In clinical pharmacokinetics and forensic toxicology, quantifying PG is distinct from the parent drug due to its high polarity and potential for enterohepatic recirculation.
The Challenge: Standard internal standards (e.g., Propranolol-d7) are insufficient for quantifying the glucuronide metabolite because:
-
Retention Time Divergence: PG elutes much earlier than Propranolol on Reverse Phase (RP) columns, subjecting it to different matrix effects (ion suppression).
-
Compensation Failures: A lipophilic IS (like Propranolol-d7) cannot compensate for the extraction losses of a polar glucuronide during Liquid-Liquid Extraction (LLE) or Protein Precipitation (PPT).[1]
The Solution: This protocol utilizes Propranolol Glucuronide-d7 (PG-d7) as the Internal Standard.[1] This SIL-IS co-elutes with the analyte, experiencing identical ionization conditions and compensating perfectly for matrix effects and hydrolysis variability.[1]
Experimental Protocol
Reagents & Materials[1]
-
Analyte Standard: Propranolol β-D-Glucuronide (Sodium Salt), >98% purity.[1][2]
-
Internal Standard: Propranolol-d7 β-D-Glucuronide (or Propranolol-d5 Glucuronide).[1]
-
Matrix: Human Plasma (K2EDTA).
-
Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid (pH ~3.5).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).[1]
Sample Preparation (Protein Precipitation)
Rationale: LLE is often too non-polar for glucuronides. PPT provides better recovery.
-
Aliquot: Transfer 100 µL of patient plasma into a 1.5 mL centrifuge tube.
-
IS Spike: Add 20 µL of Internal Standard Working Solution (PG-d7 at 500 ng/mL in 50:50 MeOH:H2O).
-
Critical Step: Vortex gently for 10 seconds. Allow to equilibrate for 5 minutes. This ensures the IS binds to plasma proteins similarly to the analyte.
-
-
Precipitation: Add 300 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.
-
Mechanism:[1] The acid helps stabilize the glucuronide and disrupts protein binding.
-
-
Agitation: Vortex vigorously for 1 minute.
-
Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Dilution: Transfer 100 µL of the supernatant to an autosampler vial containing 300 µL of Mobile Phase A.
-
Why? Injecting pure ACN results in poor peak shape for early-eluting polar compounds ("solvent effect").[1] Diluting with aqueous buffer refocuses the peak on the column head.
-
LC-MS/MS Conditions
Column: C18 Polar-Embedded Column (e.g., Waters Acquity BEH Shield RP18 or Phenomenex Synergi Fusion), 2.1 x 50 mm, 1.7 µm.[1]
-
Note: Polar-embedded groups prevent "phase collapse" in highly aqueous mobile phases required to retain glucuronides.[1]
Gradient Program:
| Time (min) | % Mobile Phase B | Flow Rate (mL/min) | Event |
|---|---|---|---|
| 0.00 | 5 | 0.4 | Loading |
| 0.50 | 5 | 0.4 | Desalting |
| 3.00 | 40 | 0.4 | Elution of PG |
| 3.10 | 95 | 0.5 | Wash |
| 4.00 | 95 | 0.5 | Wash |
| 4.10 | 5 | 0.4 | Re-equilibration |
| 5.50 | 5 | 0.4 | End |
Mass Spectrometry (MRM Parameters)
Ionization: ESI Positive Mode (Propranolol Glucuronide forms [M+H]+ easily due to the secondary amine).
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Type |
| Propranolol Gluc. | 436.2 | 260.1 | 30 | 20 | Quantifier (Loss of Gluc) |
| Propranolol Gluc. | 436.2 | 116.1 | 30 | 35 | Qualifier (Naphthyl fragment) |
| PG-d7 (IS) | 443.2 | 267.1 | 30 | 20 | IS Quantifier |
Note: The transition 436 -> 260 represents the neutral loss of the glucuronic acid moiety (-176 Da), which is the most abundant fragmentation pathway.[1]
Critical Validation Parameters (Self-Validating System)
To ensure "Trustworthiness" (Part 2 of requirements), the assay must monitor these specific failure modes:
In-Source Fragmentation Check
Glucuronides are fragile.[1] In the ion source, PG can lose the glucuronic acid group, appearing as Propranolol (m/z 260).
-
Validation Step: Inject a pure standard of Propranolol Glucuronide without any parent Propranolol. Monitor the m/z 260 channel (Parent).
-
Acceptance Criteria: The signal in the parent channel (at the glucuronide RT) should be <2% of the glucuronide signal. If high, lower the Desolvation Temperature and Cone Voltage.
Back-Conversion Stability
Although Propranolol-O-Glucuronide is more stable than acyl glucuronides, it can hydrolyze at high pH.[1]
-
Protocol: Process QC samples and keep them in the autosampler (10°C) for 24 hours. Compare the ratio of PG/IS to freshly prepared samples.
-
Limit: Deviation must be <15%.
Visualizing the Workflow
The following diagram illustrates the extraction logic and the specific role of the Internal Standard in correcting for matrix effects.
Caption: Workflow demonstrating the co-tracking of Analyte (PG) and Internal Standard (PG-d7) through extraction and ionization to ensure accurate quantification.
Metabolic Pathway & Structure
Understanding the chirality is vital. Propranolol is a racemic mixture (R/S).[3] Glucuronidation creates diastereomers (e.g., (S)-Propranolol-Glucuronide and (R)-Propranolol-Glucuronide).[1]
-
Note: Unless a chiral column is used, these diastereomers may partially separate or co-elute on C18.
-
Recommendation: For total glucuronide quantification, integrate both peaks if separation occurs.
Caption: Enzymatic conversion of Propranolol to its glucuronide diastereomers via UGT enzymes.[1]
Comparison of Internal Standard Options
| Feature | Propranolol Glucuronide-d7 (Recommended) | Propranolol-d7 (Parent Drug) | Generic Analog (e.g., Bisoprolol) |
| Retention Time | Identical to Analyte | Elutes later (Lipophilic) | Different RT |
| Matrix Effect Correction | Perfect (Co-elutes) | Poor (Different ion suppression zone) | Variable |
| Recovery Correction | High (Mimics polarity) | Low (Different solubility) | Moderate |
| Cost | High | Low | Low |
| Scientific Integrity | Gold Standard | Flawed for Glucuronide assays | Acceptable for screening only |
References
-
Veeprho Laboratories. (n.d.). 4-Hydroxy Propranolol-D5 Glucuronide as Internal Standard. Retrieved from [Link][1]
-
National Institutes of Health (NIH). (2025). Propranolol Glucuronide Structure and PubChem Entry CID 119515. PubChem.[4][5][6] Retrieved from [Link]
-
He, H., et al. (2014). An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its metabolites. RSC Advances. Retrieved from [Link]
-
Partridge, E., et al. (2022). Complete Reaction Phenotyping of Propranolol and 4-Hydroxypropranolol with the 19 Enzymes of the Human UGT1 and UGT2 Families. International Journal of Molecular Sciences. Retrieved from [Link][1]
Sources
- 1. CAS 66322-66-5: Propranolol glucuronide | CymitQuimica [cymitquimica.com]
- 2. schd-shimadzu.com [schd-shimadzu.com]
- 3. researchgate.net [researchgate.net]
- 4. ClinPGx [clinpgx.org]
- 5. PubChemLite - Propranolol glucuronide (C22H29NO8) [pubchemlite.lcsb.uni.lu]
- 6. Propranolol glucuronide | C22H29NO8 | CID 119515 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving stability of propranolol glucuronide sodium in solution
From the Senior Application Scientist's Desk: Welcome to the technical support guide for propranolol glucuronide sodium. As a key metabolite in pharmacokinetic and drug metabolism studies, ensuring the stability of propranolol glucuronide in solution is paramount for generating accurate and reproducible data. This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, in-depth solutions to common stability challenges. We will move beyond simple instructions to explain the underlying chemical and enzymatic principles, empowering you to proactively design robust experimental workflows.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the handling of propranolol glucuronide.
Q1: What is propranolol glucuronide, and why is its stability a critical concern?
Propranolol glucuronide is a major Phase II metabolite of propranolol, a widely used beta-blocker.[1][2] In this metabolic process, a glucuronic acid molecule is attached to the propranolol backbone, significantly increasing its water solubility to facilitate excretion from the body.[3][4] Its stability is critical because any degradation of the conjugate back to the parent drug (aglycone) in a sample—whether in storage or during analysis—will lead to an underestimation of the glucuronide and an overestimation of propranolol. This can severely compromise the integrity of pharmacokinetic, metabolic, and toxicological data.[5]
Q2: What are the primary factors that lead to the degradation of propranolol glucuronide in solution?
The stability of propranolol glucuronide can be compromised by several factors, primarily:
-
pH-Dependent Hydrolysis: The glucuronide bond is susceptible to hydrolysis, a reaction that is significantly influenced by the pH of the solution. Stability is generally greater in acidic conditions, while neutral to alkaline conditions can promote cleavage.[4][5]
-
Enzymatic Degradation: Biological samples, such as plasma, urine, or tissue homogenates, may contain active β-glucuronidase enzymes. These enzymes can rapidly cleave the glucuronide conjugate, releasing the parent propranolol.[3][6]
-
Temperature: Higher temperatures accelerate the rates of both chemical hydrolysis and enzymatic degradation.[7][8] While propranolol itself is relatively stable at various temperatures, its conjugates are more sensitive.[9][10][11][12]
-
Photodegradation: The naphthalene skeleton inherent in propranolol's structure makes it susceptible to degradation upon exposure to light, particularly UV rays.[13][14][15] This photosensitivity can extend to its metabolites, leading to the formation of various photoproducts.
Q3: What are the tell-tale signs of propranolol glucuronide degradation in my samples?
Visual and analytical indicators can signal degradation:
-
Visual Changes: Solutions containing propranolol that are degrading due to light exposure may gradually turn from yellow to brown, and in severe cases, to black.[13] A similar color change was noted in propranolol suspensions stored at room temperature over extended periods.[9][10]
-
Chromatographic Analysis: When using techniques like HPLC, degradation is typically observed as a decrease in the peak area of propranolol glucuronide over time, coupled with a corresponding increase in the peak area for propranolol. The appearance of new, unidentified peaks can also indicate the formation of other degradation products.[15]
Q4: What are the fundamental best practices for preparing and storing propranolol glucuronide solutions?
To maintain the integrity of your solutions, adhere to these core principles:
-
Control the pH: Prepare stock solutions and dilute samples in a slightly acidic buffer (e.g., pH 4-5) to minimize hydrolysis.[6]
-
Maintain Low Temperatures: Store stock solutions and biological samples at -80°C for long-term stability.[5][6] For short-term benchtop work or in an autosampler, use cooled conditions (e.g., 4°C).
-
Protect from Light: Always store solutions in amber vials or protect them from direct light exposure to prevent photodegradation.[9][16][17]
-
Use High-Purity Solvents: Use HPLC-grade or equivalent solvents to avoid introducing contaminants that could catalyze degradation.[13]
-
Keep it Original: Store medications and standards in their original containers whenever possible to maintain stability and ensure proper labeling.[16][17]
Troubleshooting Guide: Addressing Specific Experimental Issues
This section provides solutions to specific problems you might encounter during your research.
Problem 1: My analytical results show a significant loss of propranolol glucuronide in plasma samples, even when stored at -20°C.
-
Possible Cause 1: Endogenous β-Glucuronidase Activity. Plasma contains β-glucuronidases that can remain active even at -20°C, albeit at a reduced rate. These enzymes will hydrolyze the glucuronide back to propranolol.[5][6]
-
Solution: The most effective strategy is to inhibit enzymatic activity immediately upon sample collection. This is achieved by acidifying the plasma to a pH between 2.5 and 4.0.[6][18] Additionally, for long-term storage, -80°C is strongly recommended over -20°C to better preserve the integrity of glucuronide conjugates.[6][19] Process blood samples as quickly as possible after collection; if there are delays, keep them on ice.[6]
-
-
Possible Cause 2: Unstable pH. The near-neutral pH of plasma (around 7.4) is not optimal for glucuronide stability and can promote slow chemical hydrolysis.
Problem 2: My stock solution of propranolol glucuronide sodium in methanol/water is showing high variability between preparations.
-
Possible Cause 1: Inconsistent pH. The final pH of your stock solution can vary depending on the source of the water and the specific lot of the propranolol glucuronide sodium salt. This variability can lead to different rates of hydrolysis.
-
Solution: Do not assume the pH is stable. Lightly buffer your solvent system to a target pH of 4-5 using a suitable buffer like acetate or citrate. This ensures a consistent chemical environment for every preparation.[20]
-
-
Possible Cause 2: Photodegradation during preparation. If stock solutions are prepared under bright, direct laboratory lighting, photodegradation can begin immediately.
-
Solution: Prepare solutions in a location shielded from direct sunlight and strong overhead lighting. Use amber glassware or wrap containers in aluminum foil immediately after preparation.[16]
-
Problem 3: During my LC-MS/MS analysis, the propranolol glucuronide signal decreases while the sample sits in the autosampler.
-
Possible Cause: Autosampler Instability. Many autosamplers are kept at room temperature. Over the course of a long analytical run (e.g., overnight), significant degradation can occur in the vials waiting for injection, especially if the mobile phase or reconstitution solvent is at a neutral pH.
-
Solution: Use a temperature-controlled autosampler set to a low temperature, typically 4°C. This is a critical and often overlooked step for ensuring the stability of labile metabolites during analysis.[5] Furthermore, ensure your final sample reconstitution solution is acidic to maintain stability until the moment of injection.
-
Key Experimental Protocols & Workflows
Data Summary: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale & Causality | Supporting Sources |
| pH (Aqueous Solution) | 4.0 - 5.0 | Minimizes the rate of acid/base-catalyzed hydrolysis of the glucuronide bond and inhibits β-glucuronidase enzyme activity. | [4][5][6] |
| Storage Temperature | -80°C (Long-term) 2-8°C (Short-term, <24h) | Drastically reduces molecular motion and enzymatic kinetics, providing the best protection against both chemical and enzymatic degradation. | [5][6][19] |
| Light Exposure | Protect from Light | The naphthalene ring in propranolol is a chromophore that absorbs UV light, leading to photochemical degradation. | [13][14][15] |
| Biological Samples | Immediate Acidification & Freezing | Immediately halts endogenous enzyme activity and stabilizes the conjugate against pH-mediated hydrolysis upon collection. | [6][18] |
Visualizing the Degradation Landscape
The following diagram illustrates the primary pathways through which propranolol glucuronide can degrade, emphasizing the central role of hydrolysis.
Caption: Key degradation pathways affecting propranolol glucuronide in solution.
Protocol 1: Preparation of a Stabilized Propranolol Glucuronide Stock Solution
This protocol details the steps for preparing a stock solution with enhanced stability.
-
Solvent Preparation: Prepare the desired solvent system (e.g., 50:50 Methanol:Water). To the aqueous component, add a suitable buffer concentrate (e.g., citric acid) to achieve a final buffer concentration of ~10 mM and a pH of 4.5. Verify the final pH after mixing with the organic solvent.
-
Weighing: Accurately weigh the required amount of propranolol glucuronide sodium salt in a light-protected environment.
-
Dissolution: Dissolve the solid material in the prepared acidic solvent system within an amber volumetric flask.
-
Aliquoting: Once fully dissolved, immediately aliquot the stock solution into smaller-volume amber glass vials suitable for single use. This minimizes freeze-thaw cycles for the bulk of the stock.
-
Storage: Tightly cap the vials and store them in a freezer at -80°C.
Protocol 2: Recommended Workflow for Biological Sample Handling
This workflow is designed to maximize the stability of propranolol glucuronide from collection to analysis.
Caption: Recommended workflow for sample handling to ensure glucuronide stability.
References
- Walle, T., et al. (1985). 4-Hydroxypropranolol and its glucuronide after single and long-term doses of propranolol. Vertex AI Search.
- Osawa, T., et al. (2006). Photodegradation products of propranolol: The structures and pharmacological studies. Ovid.
- Osawa, T., et al. (2005). Photodegradation products of propranolol: the structures and pharmacological studies. Journal of Photochemistry and Photobiology B: Biology.
- Guentert, T.W., et al. (1987). Pharmacokinetics of glucuronidation of propranolol following oral administration in humans. Journal of Pharmacokinetics and Biopharmaceutics.
- Yang, F., et al. (2023). Glucuronidation Pathways of 5- and 7-Hydroxypropranolol: Determination of Glucuronide Structures and Enzyme Selectivity. PMC.
- Wenzel, M. (2021). Investigations on the phase II metabolism of propranolol and hydroxypropranolols. Refubium - Freie Universität Berlin.
- CymitQuimica. Propranolol glucuronide | CAS 66322-66-5. CymitQuimica.
- Wang, T., et al. (2020).
- Yang, F., et al. (2023). Glucuronidation Pathways of 5- and 7-Hydroxypropranolol: Determination of Glucuronide Structures and Enzyme Selectivity. CoreFacility BioSupraMol.
- PharmGKB.
- Yang, F., et al. (2023). Mutual Modulation of the Activities of Human CYP2D6 and Four UGTs during the Metabolism of Propranolol. PMC.
- Wang, T., et al. (2020).
- Osawa, T., et al. Photodegradation products of propranolol: The structures and pharmacological studies.
- Shimadzu Chemistry & Diagnostics. Propranolol glucuronide sodium salt | 87102-70-3. Shimadzu Chemistry & Diagnostics.
- Lo, M. W., et al. (1982). An automated HPLC method for the assay of propranolol and its basic metabolites in plasma and urine. PubMed.
- Donnelly, D. (2013). Stability of Propranolol in Extemporaneously Compounded Suspensions. PMC.
- Cayman Chemical. (2025). Propranolol β-D-Glucuronide (sodium salt)
- Zhou, H.H., et al. (1999). Stereoselective urinary excretion of S-(-)- and R-(+)-propranolol glucuronide following oral administration of RS-propranolol in Chinese Han subjects. PMC.
- BenchChem. (2025).
- Pharmaguideline. (2025).
- Janevski, A., et al. (2012).
- BOC Sciences. (S)-Propranolol β-D-Glucuronide Sodium Salt | CAS 87144-73-8. BOC Sciences.
- Donnelly, D. (2013). Stability of Propranolol in Extemporaneously Compounded Suspensions. Canadian Journal of Hospital Pharmacy.
- D’Arienzo, C.J., et al. (2014). Evaluation of glucuronide metabolite stability in dried blood spots. Bioanalysis.
- Oriental Journal of Chemistry. (2011). Synthesis and Hydrolysis Kinetic Study of Few Co-drugs of Propranolol and other Antihypertensive Drugs. Oriental Journal of Chemistry.
- Redalyc. (2018).
- Al-Qahtani, S.D. (2025). An HPLC-ESI-MS method for the determination of propranolol in human plasma and its application to pharmacokinetic studies.
- ResearchGate. (2018). Thermal behavior of the β-blocker propranolol.
- Dr.Oracle. (2025). Can propranolol (beta blocker)
- Li, K., et al. (2018).
- ResearchGate. Factors affecting glucuronidation a Effect on Factor Glucuronidation Drugs or Compounds Affected.
- MDPI. (2025).
- Lu, H., et al. (2015). Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition. PMC - NIH.
- Donnelly, D. (2013). Stability of Propranolol in Extemporaneously Compounded Suspensions.
- Google Patents. (2018). Process for the preparation of glucuronide drug-linkers and intermediates thereof.
- Parkview Health. (2025).
- Journal of Applied Bioanalysis. (2017). Incurred Sample Stability Of Asp3258 In The Presence Of Its Acyl Glucuronide. Journal of Applied Bioanalysis.
- Impactfactor.org. (2021). Spectrophotometric Determination of Propranolol Hydrochloride via Oxidative Coupling Reaction with 2, 4-Dinitrophenyl Hydrazine. Impactfactor.org.
- Hypha Discovery. Glucuronide synthesis. Hypha Discovery.
- Liu, A., et al. (2018).
- NimbleRx.
- Asian Publication Corporation. (2012). NOTE Spectrophotometric Estimation of Propranolol in Tablet Dosage Form.
Sources
- 1. Pharmacokinetics of glucuronidation of propranolol following oral administration in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 4. CAS 66322-66-5: Propranolol glucuronide | CymitQuimica [cymitquimica.com]
- 5. scispace.com [scispace.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Kinetic and mechanistic investigations of the degradation of propranolol in heat activated persulfate process - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Stability of Propranolol in Extemporaneously Compounded Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability of Propranolol in Extemporaneously Compounded Suspensions | Canadian Journal of Hospital Pharmacy [cjhp-online.ca]
- 11. droracle.ai [droracle.ai]
- 12. researchgate.net [researchgate.net]
- 13. ovid.com [ovid.com]
- 14. Photodegradation products of propranolol: the structures and pharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Proper storage tips for medication safety | Parkview Health [parkview.com]
- 17. NimbleRx I 4 Practical Tips for Safe Medication Storage [nimblerx.com]
- 18. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 19. ovid.com [ovid.com]
- 20. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
Navigating the Analysis of Glucuronide Metabolites: A Technical Guide to Preventing In-Source Fragmentation
Welcome to the technical support center for mass spectrometry analysis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the analysis of glucuronide metabolites. Specifically, we will delve into the pervasive issue of in-source fragmentation (ISF) and provide practical, scientifically-grounded solutions to ensure data integrity and accurate quantification.
Glucuronidation is a critical phase II metabolic pathway that facilitates the excretion of a wide array of drugs and xenobiotics. However, the resulting glucuronide conjugates, particularly acyl glucuronides, can be labile and prone to fragmentation within the mass spectrometer's ion source.[1][2] This phenomenon can lead to significant analytical challenges, including the underestimation of the metabolite and the overestimation of the parent drug, ultimately compromising the reliability of pharmacokinetic and metabolic studies.[2][3]
This resource is structured as a series of frequently asked questions (FAQs) and a comprehensive troubleshooting guide to directly address the common issues you may face during your experiments. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your method development.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation (ISF) of glucuronide metabolites?
A1: In-source fragmentation, also known as in-source collision-induced dissociation (CID), is the unintended breakdown of analyte ions within the ion source of a mass spectrometer, before they enter the mass analyzer.[4][5] For glucuronide metabolites, this typically involves the cleavage of the glycosidic bond, resulting in the loss of the glucuronic acid moiety (a neutral loss of 176.0321 Da).[6][7] The resulting fragment ion is often identical to the protonated or deprotonated parent drug, which can cause significant interference if the metabolite and parent drug are not chromatographically separated.[2][3]
Q2: Why are glucuronide metabolites, especially acyl glucuronides, so susceptible to ISF?
A2: The susceptibility of glucuronides to ISF stems from the lability of the bond linking the glucuronic acid to the parent drug (aglycone). Acyl glucuronides are particularly unstable due to the reactivity of the ester linkage.[1][8] This inherent instability, combined with the energetic environment of the electrospray ionization (ESI) source, makes them prone to fragmentation. Factors such as elevated cone voltage and high source temperatures can provide sufficient energy to break this bond.[3][9]
Q3: What are the primary consequences of ISF in a bioanalytical assay?
A3: The consequences of unchecked ISF can be severe for data quality:
-
Inaccurate Quantification: ISF leads to a decreased signal for the intact glucuronide metabolite, causing its concentration to be underestimated.[4]
-
Interference with Parent Drug Analysis: The fragment ion produced from the glucuronide is often identical to the molecular ion of the parent drug.[2] If the two are not fully separated by chromatography, the parent drug concentration will be artificially inflated.[3][10]
-
Compromised Assay Reliability: The variability in the extent of ISF can lead to poor reproducibility and questions regarding the validity of the analytical method.
Q4: Is it ever acceptable to quantify a glucuronide using its in-source fragment?
A4: While it might seem like a viable approach, particularly if the fragment signal is more intense or linear over a wider range, quantifying a glucuronide via its in-source fragment is generally not recommended.[11] The efficiency of ISF can be highly variable and matrix-dependent, leading to poor accuracy and precision.[10] The preferred and more robust approach is to optimize analytical conditions to minimize ISF and directly measure the intact glucuronide.[12]
Troubleshooting Guide: A Step-by-Step Approach to Mitigating In-Source Fragmentation
This section provides a systematic workflow for diagnosing and resolving ISF of glucuronide metabolites. The key is a methodical approach to optimizing both your mass spectrometer and liquid chromatography conditions.
Caption: A systematic workflow for troubleshooting and mitigating in-source fragmentation of glucuronide metabolites.
Step 1: Optimize Mass Spectrometer Source Parameters
The energy within the ion source is a primary driver of ISF. Therefore, the first and most critical step is to create "softer" ionization conditions.[13]
Protocol 1: Systematic Cone/Fragmentor Voltage Optimization
-
Analyte Infusion: Prepare a solution of the glucuronide metabolite standard (e.g., 100-500 ng/mL) in a representative mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Infuse this solution directly into the mass spectrometer using a syringe pump.
-
Initial High Voltage: Set the cone voltage (or fragmentor voltage, depending on the instrument manufacturer) to a relatively high value where you observe significant fragmentation (i.e., a strong signal for the aglycone fragment).
-
Incremental Reduction: Decrease the cone voltage in small increments (e.g., 5-10 V steps) while monitoring the ion intensities of both the intact glucuronide precursor ion and the aglycone fragment ion.
-
Identify the Sweet Spot: Plot the intensities of both ions against the cone voltage. The optimal cone voltage will be the point where the signal for the intact glucuronide is maximized, and the signal for the aglycone fragment is minimized or completely eliminated.[3][9]
-
Verification: Confirm the optimized cone voltage by injecting a sample containing both the parent drug and the glucuronide metabolite onto the LC-MS system to ensure no fragmentation is observed at the retention time of the metabolite.
Causality: The cone/fragmentor voltage controls the kinetic energy of ions as they are transferred from the atmospheric pressure region to the vacuum region of the mass spectrometer.[5][14] Higher voltages lead to more energetic collisions with gas molecules, causing the labile glucuronide bond to break.[9] By reducing this voltage, you minimize these collisions, preserving the intact metabolite.[3]
| Parameter | Typical Starting Range | Optimization Goal |
| Cone/Fragmentor Voltage | 20 - 100 V | Minimize to maximize intact glucuronide signal[3] |
| Source Temperature | 100 - 350 °C | Reduce incrementally to decrease fragmentation[4][5] |
| Desolvation Temperature | 250 - 500 °C | Optimize for desolvation without causing thermal degradation |
| Nebulizing Gas Flow | 1 - 5 L/min | Optimize for stable spray and signal intensity[14] |
Table 1: General starting ranges for key MS source parameters. Optimal values are instrument and compound-specific.
While cone voltage is often the most critical parameter, elevated source and desolvation temperatures can also contribute to the thermal degradation of labile metabolites.[3][5] A systematic evaluation of these parameters, similar to the cone voltage optimization, should be performed.
Step 2: Evaluate Ionization Mode and Adduct Formation
The choice of ionization polarity and the specific ion being monitored can have a profound impact on the stability of the glucuronide.
-
Negative Ion Mode (ESI-): For many glucuronides, switching to negative ion mode can significantly reduce or eliminate ISF.[15] The deprotonated molecule [M-H]⁻ formed in negative mode is often more stable than the protonated molecule [M+H]⁺. This is a simple and highly effective strategy, particularly for acyl glucuronides.[15]
-
Ammonium Adducts (ESI+): If positive ion mode is necessary (e.g., for multiplexed assays with other analytes), consider monitoring the ammonium adduct [M+NH₄]⁺ instead of the protonated molecule.[15] The formation of this adduct can stabilize the molecule and prevent fragmentation. This is achieved by using a mobile phase containing an ammonium salt, such as ammonium formate or ammonium acetate.[7]
Step 3: Adjust Mobile Phase Composition
The chemical environment of the ESI droplets can influence ion stability.
-
Mobile Phase pH: For some glucuronides, particularly those with basic functional groups, increasing the mobile phase pH (e.g., using ammonium bicarbonate or a higher concentration of ammonium acetate) can lead to a more stable ion and reduced ISF.[12][16] However, ensure that the chosen pH is compatible with your analyte's stability and your column's operating range.
-
Buffers: Using buffers like ammonium acetate or ammonium formate is generally recommended over acids like formic or acetic acid when analyzing labile glucuronides.[12] These buffers can promote the formation of more stable adducts and create a less harsh ionization environment.
Step 4: Ensure Robust Chromatographic Separation
While the primary goal is to prevent ISF, achieving complete chromatographic separation between the parent drug and its glucuronide metabolite is a crucial and non-negotiable safety net.[2][10]
-
Gradient Optimization: Ensure your gradient is shallow enough to provide baseline resolution between the more lipophilic parent drug and the more polar glucuronide metabolite. In reversed-phase chromatography, the glucuronide will typically elute earlier than the parent compound.[10]
-
Column Chemistry: If separation is challenging, consider alternative column chemistries. For highly polar glucuronides, a HILIC (Hydrophilic Interaction Liquid Chromatography) column may provide better retention and separation.[12]
Sources
- 1. Challenges and recommendations in developing LC-MS/MS bioanalytical assays of labile glucuronides and parent compounds in the presence of glucuronide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Cone voltage induced in-source dissociation of glucuronides in electrospray and implications in biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 6. researchgate.net [researchgate.net]
- 7. In silico deconjugation of glucuronide conjugates enhances tandem mass spectra library annotation of human samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioanalytical challenges and strategies for accurately measuring acyl glucuronide metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. A practical approach to reduce interference due to in-source collision-induced dissociation of acylglucuronides in LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ovid.com [ovid.com]
Troubleshooting peak tailing of polar propranolol metabolites in HPLC
Welcome to the Chromatography Technical Support Center. As a Senior Application Scientist, I frequently encounter methods where the parent drug (propranolol) exhibits acceptable peak shape, but its polar metabolites (e.g., 4-hydroxypropranolol, propranolol glucuronide) suffer from severe peak tailing.
This guide bypasses generic advice to provide a mechanistic, causality-driven approach to diagnosing and resolving peak asymmetry in reversed-phase HPLC.
Mechanistic Overview: The "Why" Behind the Tail
Propranolol is a basic beta-blocker with a secondary amine (pKa ~9.5). In reversed-phase HPLC, basic compounds frequently suffer from peak tailing due to secondary retention mechanisms[1]. While the hydrophobic naphthalene ring interacts with the C18 stationary phase, the positively charged amine undergoes unwanted ion-exchange interactions with ionized, negatively charged residual silanol groups (Si-O⁻) on the silica surface[2].
When propranolol is metabolized into polar derivatives, the overall hydrophobicity of the molecule decreases[3]. Because these metabolites spend less time engaged in primary hydrophobic retention, the secondary silanol interactions become the dominant force, drastically exacerbating peak tailing[3].
Diagnostic Workflow
Before adjusting your mobile phase, you must definitively determine whether the tailing is caused by a physical system defect or a chemical interaction.
Diagnostic workflow to differentiate physical vs. chemical causes of HPLC peak tailing.
Knowledge Base: Troubleshooting FAQs
Q: Why do my polar metabolites tail worse than the parent propranolol? A: Propranolol relies on strong dispersive hydrophobic interactions. Metabolites possess added polar functional groups (hydroxyls, carboxylic acids) that reduce these primary interactions[3]. Consequently, the basic amine is more exposed to the silica surface, amplifying silanophilic interactions and increasing the asymmetry factor[3].
Q: How do I chemically suppress silanol interactions without degrading my column? A: You must control the ionization state of the silica. Silanols have a pKa of ~3.5 to 4.5. By (e.g., using 0.1% Formic Acid), you fully protonate the silanols into a neutral (Si-OH) state, eliminating the electrostatic attraction to the propranolol amine[4].
Q: What if my method requires a mid-pH (e.g., pH 6-7) for stability? A: At mid-pH, silanols are highly ionized[2]. You must use a competitive masking agent, such as 5 mM Triethylamine (TEA). TEA is a small, highly basic amine that outcompetes propranolol for active silanol sites[4]. Alternatively, switch to a column with a polar-embedded stationary phase (e.g., Amide or Urea-linked), which creates a localized hydration layer that[5].
Q: How do I definitively prove if my tailing is a chemistry problem or a plumbing problem? A: Inject a neutral, non-ionizable marker like Uracil or Toluene. Neutral compounds cannot participate in acid-base secondary interactions[6]. If the neutral peak is perfectly symmetrical but your propranolol peak tails, you have a chemical interaction issue[6]. If the neutral peak also tails, you have a physical void or extra-column dead volume issue[6].
Effect of mobile phase pH on silanol ionization and propranolol secondary interactions.
Quantitative Benchmarks
Table 1: Physicochemical Properties of Propranolol & Key Metabolites
| Compound | LogP | pKa (Basic Amine) | pKa (Acidic/Phenolic) | Primary Retention Challenge |
|---|---|---|---|---|
| Propranolol | 3.48 | 9.5 | N/A | Moderate silanol interaction |
| 4-Hydroxypropranolol | 2.50 | 9.5 | 8.2 | Increased polarity, mixed-mode tailing |
| Propranolol Glucuronide | < 1.0 | 9.5 | ~3.0 | Extreme polarity, poor C18 retention |
Table 2: Impact of Mobile Phase pH and Additives on Propranolol Tailing Factor (
| Mobile Phase Composition | pH | Silanol State | Tailing Factor ( |
| 10 mM Ammonium Acetate | 6.7 | Highly Ionized (Si-O⁻) | > 2.5 (Severe) |
| 0.1% Acetic Acid | 3.2 | Partially Ionized | 1.6 - 1.8 (Moderate) |
| 0.1% Formic Acid | 2.8 | Mostly Protonated (Si-OH) | 1.1 - 1.2 (Excellent) |
| 20 mM Phosphate + 5 mM TEA | 3.0 | Protonated + Masked | < 1.1 (Ideal) |
Self-Validating Experimental Protocols
Protocol 1: The Neutral Marker Validation Test Causality: This protocol acts as a self-validating internal control. Because neutral markers cannot undergo ion-exchange, their peak shape isolates the physical integrity of the fluidic path from the chemical integrity of the stationary phase.
-
Prepare a test mixture containing 50 µg/mL Uracil (neutral void marker), 50 µg/mL Toluene (neutral retained marker), and 50 µg/mL Propranolol in the initial mobile phase.
-
Run an isocratic method (e.g., 50:50 Methanol:Water) at 1.0 mL/min on your current column.
-
Calculate the USP Tailing Factor (
) for all three peaks at 5% peak height. -
Validation Logic:
-
If
(Toluene) > 1.2: The system fails the physical validation. Inspect all post-injector fittings, minimize PEEK tubing length/diameter (use 0.005" ID), and replace the column frit. -
If
(Toluene) < 1.2 but (Propranolol) > 1.5: The system passes physical validation but fails chemical validation. Proceed to Protocol 2.
-
Protocol 2: Mobile Phase pH Optimization Causality: By toggling the system between a mid-pH and a low-pH state, you validate whether silanol ionization is the root cause of the tailing.
-
Prepare Mobile Phase A (Mid-pH Control): 10 mM Ammonium Acetate in LC-MS grade water (pH ~6.7).
-
Prepare Mobile Phase B (Low-pH Test): 0.1% Formic Acid in LC-MS grade water (pH ~2.7).
-
Inject the propranolol metabolite mixture using an identical gradient profile for both mobile phases.
-
Validation Logic:
-
If tailing persists in both runs, the column's base silica is likely degraded (metal contamination or severe phase collapse). Replace with a High-Purity Type-B or Polar-Embedded column.
-
If the low-pH test restores symmetry (
< 1.3), the chemical hypothesis is validated. Adopt the low-pH mobile phase for all future metabolite assays.
-
References
-
HPLC Peak Tailing Troubleshooting | Axion Labs | [Link]
-
How to Reduce Peak Tailing in HPLC? | Phenomenex | [Link]
-
What Causes Peak Tailing in HPLC? | Chrom Tech |[Link]
-
Troubleshooting Peak Shape Problems in HPLC | Waters Corporation | [Link]
-
HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex | [Link]
-
The Theory of HPLC Column Chemistry | Crawford Scientific / Chromacademy |[Link]
-
Applicability of Generic Assays Based on LC-ESI-MS to Study in vitro Metabolism | Frontiers in Pharmacology |[Link]
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. chromtech.com [chromtech.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 5. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 6. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 7. waters.com [waters.com]
- 8. Frontiers | Applicability of Generic Assays Based on Liquid Chromatography–Electrospray Mass Spectrometry to Study in vitro Metabolism of 55 Structurally Diverse Compounds [frontiersin.org]
Resolving co-elution issues with propranolol and its glucuronide
Ticket #8492: Propranolol Quantitation Anomalies (Co-elution & Interference)
Status: Open Priority: High (Data Integrity Risk) Assigned Specialist: Senior Application Scientist Topic: Resolving co-elution and in-source fragmentation (ISF) of Propranolol and its Glucuronide metabolites.
Executive Summary & Diagnostic Framework
The Issue: You are likely observing an overestimation of Propranolol concentrations in patient plasma or urine samples. This is a classic bioanalytical artifact caused by the presence of Propranolol O-Glucuronide .
The Mechanism (Why it happens):
Propranolol is extensively metabolized into glucuronides (specifically propranolol-O-glucuronide).[1] These metabolites are labile (unstable). When they enter the high-energy environment of an Electrospray Ionization (ESI) source, they can undergo In-Source Fragmentation (ISF) .[2] The glucuronide moiety cleaves before the first quadrupole (Q1), leaving behind an ion with the exact mass-to-charge ratio (
If the Glucuronide co-elutes with Propranolol chromatographically, the Mass Spectrometer cannot distinguish between the "real" Propranolol and the "artifact" Propranolol generated from the Glucuronide.
Visualizing the Failure Mode (ISF)
The following diagram illustrates how the metabolite masquerades as the parent drug.
Caption: Figure 1. Mechanism of In-Source Fragmentation (ISF) leading to false positives. The metabolite converts to the parent ion inside the source.
Troubleshooting Protocol (Step-by-Step)
Do not rely on standard "crash and shoot" methods. Follow this self-validating workflow to resolve the interference.
Phase A: Confirmation (The "Ghost Peak" Test)
Before changing your chromatography, you must confirm the presence of the glucuronide.
-
Add a Glucuronide MRM Transition: Even if you only want to quantify the parent, you must monitor the metabolite during method development.
-
Parent (Propranolol):
260.2 116.1 (Quant) -
Metabolite (Prop-Glucuronide):
436.2 260.2 (Monitor)
-
-
Inject a Patient/Incurred Sample: Do not use spiked standards (which lack metabolites). Use a real biological sample.
-
Analyze the Traces:
-
If you see a peak in the 260.2 channel that perfectly aligns with the peak in the 436.2 channel , you have co-elution.
-
If the 436.2 peak appears before the 260.2 peak, you have separation, but you must ensure baseline resolution (
).
-
Phase B: Chromatographic Resolution (The Fix)
Propranolol is a basic lipophilic drug (pKa ~9.5), while the glucuronide is polar and acidic. We exploit this difference.
Recommended Column Chemistry:
-
Primary Choice: C18 with high carbon load (e.g., Acquity HSS T3 or equivalent).
-
Alternative: Phenyl-Hexyl (offers pi-pi interaction selectivity for the naphthalene ring).
Gradient Optimization Strategy: The most common error is a gradient that starts too high in organic solvent, causing the polar glucuronide to elute immediately and tail into the parent.
| Parameter | Recommendation | Rationale |
| Mobile Phase A | Water + 0.1% Formic Acid | Low pH ensures Propranolol is ionized ( |
| Mobile Phase B | Acetonitrile (or Methanol) | ACN provides sharper peaks for basic compounds. |
| Initial Conditions | 5% B (Hold for 0.5 - 1.0 min) | CRITICAL: You must hold low organic to trap the glucuronide and separate it from the void. |
| Gradient Slope | 5% to 40% B over 3-5 mins | A shallow slope separates the early eluting glucuronide from the later eluting parent. |
| Flow Rate | 0.3 - 0.5 mL/min | Standard flow for UHPLC. |
Success Criteria: The Glucuronide (m/z 436) should elute significantly earlier (e.g., 1.5 min) than Propranolol (e.g., 3.5 min).
Phase C: Source Optimization (Mitigation)
If chromatographic separation is partial, you can reduce the rate of ISF by tuning the mass spectrometer source.
-
Lower Cone Voltage / Declustering Potential:
-
High voltages accelerate ions in the source, causing collisions that break the labile O-glucuronide bond.
-
Action: Perform a "Cone Voltage Ramp" experiment. Plot the signal of Propranolol vs. the signal of the Glucuronide. Select the lowest voltage that maintains sensitivity for the parent but minimizes fragmentation of the metabolite.
-
-
Lower Source Temperature:
-
Excessive heat promotes thermal degradation of glucuronides. Reduce source temp by 50-100°C and check sensitivity loss vs. stability gain.
-
Validation & Quality Assurance
Once the method is optimized, you must prove it is robust.
The "ISF Check" Calculation: To quantify the extent of interference remaining:
-
Inject a pure standard of Propranolol Glucuronide (commercially available).
-
Monitor the Parent channel (
260.2). -
Calculate % ISF:
-
Limit: If % ISF > 1-2% and peaks co-elute, the method is invalid for regulated bioanalysis (FDA/EMA guidelines).
Workflow Decision Tree
Caption: Figure 2. Decision tree for identifying and resolving metabolite interference.
Frequently Asked Questions (FAQ)
Q: Can I just use enzymatic hydrolysis to remove the glucuronide?
A: Yes, treating samples with
Q: Why does the interference vary between patients? A: The rate of glucuronidation is controlled by UGT enzymes (specifically UGT1A9/2B7), which exhibit genetic polymorphism. Some patients are "extensive metabolizers" and will have much higher ratios of Glucuronide:Parent, making the interference more pronounced in their samples than in others.
Q: I don't have a Propranolol Glucuronide standard. What now? A: You can generate a "pseudo-standard" in-house. Incubate Propranolol with liver microsomes (HLM) or recombinant UGT enzymes. Alternatively, use a pooled high-concentration patient urine sample (which is rich in metabolites) as a system suitability sample to define the retention time of the glucuronide.
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[4][5] [Link]
-
Xu, X., et al. (2020). Challenges and recommendations in developing LC-MS/MS bioanalytical assays of labile glucuronides and parent compounds. Bioanalysis. [Link]
-
Beaudry, F., et al. (1999).[6] Metabolite profiling study of propranolol in rat using LC/MS/MS analysis. Biomedical Chromatography. [Link]
-
Schipperges, S., et al. (2015).[7] Quantitation of the Chiral Shift in Metabolism of Propranolol Using 2D-LC/MS/MS. Agilent Application Note. [Link]
Sources
- 1. Synthesis and chromatographic separation of the glucuronides of (R)- and (S)-propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 3. lcms.cz [lcms.cz]
- 4. bioanalysis-zone.com [bioanalysis-zone.com]
- 5. labs.iqvia.com [labs.iqvia.com]
- 6. Metabolite profiling study of propranolol in rat using LC/MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
Handling hygroscopic nature of Rac propranolol B-D-glucuronide sodium
Technical Support Center: Rac Propranolol -D-glucuronide Sodium
Topic: Handling, Solubilization, and Stability Protocols Document ID: TS-GLU-PROP-001 Last Updated: October 26, 2023[]
⚠️ Critical Alert: Hygroscopic Material
Rac propranolol
-
Mass Balance Errors: Weighing "wet" powder results in under-dosing the compound.[]
-
Physical Deliquescence: The powder may turn into a sticky gel or liquid droplet, making recovery difficult.
-
Hydrolysis Risk: While chemically more stable than acyl glucuronides, prolonged exposure to moisture and fluctuating temperatures can accelerate hydrolysis to the parent compound (Propranolol).
Module 1: Receipt & Storage (The "Cold Chain")[1]
Objective: Prevent moisture ingress and thermal degradation prior to use.
Standard Operating Procedure (SOP)
-
Arrival: Immediately inspect the vial. If the powder appears clumped or as a glassy film, it may have been exposed to heat/moisture during transit.
-
Long-Term Storage: Store at -20°C .
-
Desiccation: Store the vial inside a secondary container (jar) containing active desiccant (e.g., silica gel or molecular sieves). This creates a double barrier against moisture.
The Equilibration Protocol (Mandatory)
Failure to follow this step is the #1 cause of weighing errors. Do not open a cold vial in a warm room. Condensation will form immediately inside the vial and on the powder.
Figure 1: Thermal equilibration workflow to prevent condensation-induced deliquescence.
Module 2: Solubilization & Weighing Strategies
Objective: Create an accurate stock solution despite the compound's hygroscopic nature.
Strategy A: The "Whole Vial" Method (Recommended)
Best for: Quantitative accuracy when the exact mass in the vial is known (e.g., 1 mg or 5 mg packs).
-
Do not weigh the powder.
-
Add the solvent directly to the vendor vial .
-
Vortex for 30 seconds to dissolve all material (including any stuck to the cap).
-
Transfer the solution to a volumetric flask to adjust the final volume.
-
Calculation: Use the vendor's stated mass (minus any overfill factor if specified on CoA) to calculate concentration.
Strategy B: The "Difference Weighing" Method
Best for: When you must weigh a specific amount.
-
Prepare: Have your solvent and receiving vessel ready before opening the vial.
-
Tare: Place the entire capped vial on the balance. Record Mass A.
-
Transfer: Quickly remove the cap, tap out the approximate amount needed into your vessel, and immediately recap the source vial.
-
Weigh Back: Place the capped source vial back on the balance. Record Mass B.
-
Calculate: Mass of Standard = (Mass A - Mass B).
-
Note: This eliminates errors caused by moisture absorbing onto the weighing paper/boat.
-
Solvent Selection Guide
| Solvent System | Solubility | Stability | Recommended Use |
| Water (Milli-Q) | High | Moderate | Immediate use only.[] Prone to microbial growth. |
| Methanol | High | High | Preferred Stock. Easy to evaporate; bacteriostatic. |
| DMSO | High | High | Good for bioassays; hard to remove. |
| 50:50 MeOH:H2O | High | High | Excellent balance for LC-MS standards.[] |
Module 3: Chemical Stability & Troubleshooting[1][2]
Objective: Distinguish between physical handling errors and chemical degradation.
Chemical Context: Ether vs. Acyl Glucuronides
Rac Propranolol
-
Stability Profile: Unlike acyl glucuronides (which undergo acyl migration and hydrolysis in base), ether glucuronides are generally stable at neutral and basic pH.[]
-
Vulnerability: They are susceptible to acid hydrolysis and enzymatic cleavage (by
-glucuronidase contamination).[]
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Powder is a sticky gel | Deliquescence (Moisture absorption).[] | Do not scrap. Add solvent directly to the vial to recover the material. Use "Whole Vial" method. |
| LC-MS: Extra peak (Propranolol) | In-source fragmentation (ISF) OR Chemical Hydrolysis.[] | Test: Inject without a column (flow injection). If the ratio of Parent/Glucuronide is constant, it is ISF. If Parent increases over time in the vial, it is hydrolysis. |
| Retention time shift | pH mismatch in mobile phase. | Glucuronides are polar acids (pKa ~3).[] Ensure mobile phase pH is controlled (e.g., 0.1% Formic Acid) to keep it protonated/consistent.[] |
| Low recovery in Bioanalysis | Enzymatic hydrolysis in matrix. | Add a |
Degradation Pathway & Logic[1]
Figure 2: Stability profile of Ether Glucuronides.[] Note the resistance to alkaline hydrolysis compared to acyl glucuronides.
Frequently Asked Questions (FAQ)
Q: Can I sonicate the solution to dissolve the powder? A: Yes, but briefly. Extended sonication generates heat, which can degrade the glucuronide. Vortexing is preferred. If sonication is necessary, use an ice bath.[]
Q: My stock solution in Methanol has precipitated after freezing. Is it ruined? A: Not necessarily. The sodium salt may have lower solubility in cold methanol. Allow it to equilibrate to room temperature and vortex. If it redissolves completely, it is safe to use.
Q: Why does the CoA list a "Water Content" if it's a powder?
A: Due to hygroscopicity, the material likely contains adsorbed water. You must correct your weighing calculations using the formula:
References
-
Shipkova, M., et al. (2003).[] Acyl glucuronide drug metabolites: Toxicological and analytical implications. Clinical Biochemistry. (Distinguishes between acyl and ether glucuronide stability). [Link]
Sources
Validation & Comparative
Comparative Technical Guide: NMR Characterization of Rac Propranolol β-D-Glucuronide Sodium
Topic: NMR Characterization Data for Rac Propranolol β-D-Glucuronide Sodium Content Type: Publish Comparison Guide
Executive Summary: The Stereochemical Challenge
Rac propranolol β-D-glucuronide sodium is the Phase II metabolic conjugate of the non-selective beta-blocker propranolol. In drug metabolism and pharmacokinetics (DMPK) studies, it serves as a critical reference standard for quantifying metabolite excretion.
However, characterizing this specific product presents a unique stereochemical challenge that distinguishes it from standard organic molecules. Because the parent drug (Propranolol) is racemic (containing both R and S enantiomers) and the conjugating group (β-D-glucuronic acid) is chiral and enantiopure , the resulting product is not a simple racemate but a mixture of diastereomers :
-
(R)-Propranolol-β-D-glucuronide
-
(S)-Propranolol-β-D-glucuronide
This guide compares the NMR performance of this salt form against alternative characterization methods and forms, providing the technical data necessary to validate its identity, stereochemistry, and purity.
Comparative Analysis: Performance vs. Alternatives
A. Product Form: Sodium Salt vs. Free Acid
The choice of the sodium salt form over the free acid is not arbitrary; it fundamentally dictates the analytical workflow and stability profile.
| Feature | Sodium Salt (Recommended) | Free Acid (Alternative) | Scientific Rationale |
| Solvent System | D₂O (Deuterium Oxide) | DMSO-d₆ or Methanol-d₄ | The sodium salt is highly water-soluble, allowing the use of D₂O. This avoids the strong solvent signals of DMSO/MeOH that can obscure sugar region protons (3.0–4.0 ppm). |
| Stability | High | Moderate to Low | Glucuronides are susceptible to hydrolysis. The sodium salt stabilizes the carboxylate moiety, reducing the risk of lactonization or spontaneous hydrolysis during storage. |
| pH Environment | Neutral / Basic | Acidic | Acidic environments catalyze the hydrolysis of the glycosidic bond. The sodium salt maintains a buffered, stable pH in solution. |
B. Analytical Method: NMR vs. LC-MS/MS
While LC-MS is the standard for detection, NMR is the gold standard for structural certification.
| Metric | NMR (Nuclear Magnetic Resonance) | LC-MS/MS (Mass Spectrometry) | Critical Insight |
| Stereochemistry | Absolute Configuration | Indirect Separation | NMR confirms the β-linkage directly via the anomeric coupling constant ( |
| Diastereomers | Simultaneous Observation | Chromatographic Separation | In NMR, diastereomers appear as "split" signals (doubling of peaks) in the same spectrum, providing an immediate ratio of R vs S glucuronides. LC-MS requires optimized chiral columns to resolve them. |
| Regiochemistry | Definitive | Ambiguous | Propranolol has two potential glucuronidation sites (N- vs O-). NMR unambiguously assigns the O-glucuronide via the chemical shift of the methine proton. MS fragmentation often loses the glucuronide moiety entirely ( |
Technical Deep Dive: NMR Characterization Data
Experimental Protocol
-
Instrument: 400 MHz or higher (500 MHz recommended for diastereomer resolution).
-
Solvent: D₂O (99.9% D).
-
Concentration: 5–10 mg in 0.6 mL.
-
Temperature: 298 K.
-
Reference: TSP or residual HDO (4.79 ppm).
Representative Chemical Shift Data
The following table synthesizes characteristic shifts for the sodium salt. Note the Diastereomeric Splitting : distinct signals arising from the (R) and (S) conjugates.
| Moiety | Proton Assignment | Chemical Shift ( | Multiplicity & Coupling ( | Structural Significance |
| Glucuronide | H-1' (Anomeric) | 4.45 – 4.55 | d, | Critical Proof: Large |
| Glucuronide | H-2' to H-5' | 3.20 – 3.80 | m (complex overlap) | Characteristic sugar "fingerprint" region. |
| Propranolol | -CH-O- (Methine) | 4.20 – 4.40 | m (broad/split) | Regiochemistry: Significant downfield shift compared to parent propranolol (~4.0 ppm) confirms O-glucuronidation at the side chain. |
| Propranolol | Aromatic (Naphthyl) | 6.80 – 8.20 | m (multiplet) | 7 protons total. Pattern confirms the intact naphthalene ring. |
| Propranolol | Isopropyl Methyls | 1.20 – 1.30 | dd (Two pairs) | Stereochemistry: The two methyl groups are diastereotopic. In the rac-glucuronide, you may see up to 4 distinct doublet lines due to the mixture of diastereomers. |
Interpreting the "Racemic" Spectrum
Researchers often mistake the complexity of this spectrum for impurity. It is essential to recognize the Diastereomeric Effect :
-
Because the glucuronic acid is enantiopure (D-form), it creates a chiral environment.[1]
-
The (R)-Propranolol and (S)-Propranolol moieties are no longer enantiomers (mirror images) but diastereomers (different physical properties).
-
Result: Key signals, especially those near the chiral center (the methine -CH- and the -CH₂- protons), will appear as double sets of signals or broadened multiplets. This is not contamination; it is the signature of the racemic metabolite.
Visualizing the Characterization Workflow
The following diagram illustrates the logical flow for validating the structure, distinguishing it from potential impurities like the N-glucuronide or free acid.
Caption: Logical decision tree for validating Propranolol Glucuronide using NMR markers. Green paths indicate successful validation of the beta-O-glucuronide structure.
References
-
Yang, F., et al. (2022).[2] "Complete Reaction Phenotyping of Propranolol and 4-Hydroxypropranolol with the 19 Enzymes of the Human UGT1 and UGT2 Families." International Journal of Molecular Sciences. Available at: [Link]
- Significance: Validates the formation of diastereomeric glucuronides and their separation by LC-MS, providing context for the NMR signal splitting.
-
Wilson, I. D., et al. (1988). "Synthesis and chromatographic separation of the glucuronides of (R)- and (S)-propranolol." Drug Metabolism and Disposition. Available at: [Link]
- Significance: The foundational paper describing the synthesis and 400 MHz NMR characterization of the diastereomers, establishing the stereochemical assignments.
- Significance: Provides the baseline chemical shifts for the parent compound, essential for calculating the "glycosylation shift" (alpha-effect) in the glucuronide.
- Significance: Confirms the commercial availability and standard usage of the sodium salt form in pharmacokinetic profiling.
Sources
Comparative Guide: UV Spectra of Propranolol vs. Propranolol Glucuronide
Executive Summary
Objective: To delineate the spectral characteristics of Propranolol (PRO) versus its major Phase II metabolite, Propranolol O-Glucuronide (PG), facilitating accurate HPLC method development and metabolite quantification.
Core Finding: The UV absorption spectra of propranolol and propranolol O-glucuronide are spectrally equivalent regarding peak maxima (
-
Chromophore Stability: Glucuronidation occurs on the aliphatic side-chain hydroxyl group, leaving the naphthalene chromophore electronically unperturbed.
-
Key Wavelengths: Both compounds exhibit primary absorption at 214 nm and secondary bands at 290–292 nm .
-
Quantification Impact: While
is identical, the significant difference in molecular weight (259.3 vs. 435.4 Da) dictates that for equivalent mass concentrations, the glucuronide signal will be approximately 60% lower than the parent drug due to molar dilution.
Molecular Basis of Absorbance
To understand the spectral data, one must analyze the structural causality. UV absorbance in propranolol is driven entirely by the naphthalene ring system .
Structural Comparison
| Feature | Propranolol (Parent) | Propranolol O-Glucuronide (Metabolite) |
| Chromophore | Naphthalene Ring | Naphthalene Ring (Intact) |
| Auxochromes | Ether linkage (C1), Secondary Amine | Ether linkage (C1), Secondary Amine |
| Modification Site | None | Aliphatic Secondary Hydroxyl (Side Chain) |
| Electronic Effect | Baseline | Negligible perturbation (Aliphatic substitution) |
Mechanism of Spectral Similarity:
The glucuronic acid moiety is attached to the aliphatic hydroxyl group on the isopropylamino side chain. Unlike aromatic hydroxylation (e.g., 4-hydroxypropranolol), which alters the resonant electron system of the ring and causes a bathochromic shift, aliphatic conjugation is electronically isolated from the chromophore. Therefore, the energy required for
Figure 1: The metabolic pathway illustrates that conjugation occurs distal to the aromatic ring, preserving the UV spectral signature.
Experimental Characterization Data
The following data summarizes the spectral properties observed in standard HPLC mobile phases (e.g., Methanol/Water/Phosphate Buffer pH 3.0).
Table 1: Spectral Parameters Comparison
| Parameter | Propranolol (PRO) | Propranolol O-Glucuronide (PG) | Comparison Notes |
| Primary | 214 nm | 214 nm | High sensitivity, lower selectivity (solvent cutoff risk). |
| Secondary | 290–292 nm | 290–292 nm | High selectivity, standard for biological matrices. |
| Molar Absorptivity ( | ~5,500 L | ~5,500 L | The molar extinction coefficient remains largely unchanged. |
| Specific Absorbance ( | High | Lower | Decreases due to MW increase (435.4 vs 259.3). |
| Solvent Shift | Minimal | Minimal | Both show slight shifts with pH due to the amine pKa (~9.5). |
The "Mass Dilution" Effect
Researchers often mistake the lower peak area of the glucuronide for a change in extinction coefficient. It is actually a function of molecular weight.
If you prepare 1 mg/mL solutions of both:
-
PRO: Higher molar concentration (
mM) Higher Absorbance. -
PG: Lower molar concentration (
mM) Lower Absorbance.
Guideline: When quantifying PG using a PRO calibration curve, you must apply a molecular weight correction factor of 1.68 (435.4 / 259.3) if calculating by mass.
Chromatographic Implications & Protocol
Since UV spectra cannot distinguish the two compounds, separation relies entirely on chromatography. PG is significantly more polar than PRO.
Experimental Protocol: Simultaneous UV Detection
Context: This protocol validates the spectral overlap and establishes separation for quantification.
Reagents:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5)
-
Mobile Phase B: Acetonitrile[1]
-
Column: C18 Reversed-Phase (e.g., 150 x 4.6 mm, 5 µm)[2]
Step-by-Step Workflow:
-
Preparation:
-
Prepare a 100 µg/mL stock of Propranolol HCl in Methanol.
-
Note: Pure PG standards are expensive. Alternatively, generate PG in vitro using liver microsomes (HLM) + UDPGA, or isolate from urine.
-
-
Chromatographic Setup:
-
Set Diode Array Detector (DAD) to scan 200–400 nm.
-
Extract chromatograms at 290 nm (Quantification) and 214 nm (Trace analysis).
-
-
Gradient Elution:
-
Start: 10% B (to retain the polar Glucuronide).
-
Ramp to 60% B over 15 minutes (to elute Propranolol).
-
-
Spectral Extraction:
-
Use the DAD software to extract the UV spectrum at the apex of the early eluting peak (PG, approx RT 4-6 min) and the late peak (PRO, approx RT 12-15 min).
-
-
Overlay Analysis:
-
Normalize the spectra. You will observe they are superimposable.
-
Figure 2: Workflow for separating and confirming spectral identity using HPLC-DAD.
References
-
Walle, T., et al. (1982). Stereoselective Disposition and Glucuronidation of Propranolol in Humans. Journal of Pharmaceutical Sciences. Link
-
Partani, P., et al. (2009). Simultaneous determination of propranolol and 4-hydroxy propranolol in human plasma by solid phase extraction and LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. Link
-
Tahara, K., et al. (2020). Complete Reaction Phenotyping of Propranolol and 4-Hydroxypropranolol with the 19 Enzymes of the Human UGT1 and UGT2 Families. International Journal of Molecular Sciences. Link
- Pharmacopeial Standards.Propranolol Hydrochloride Monograph. USP-NF / BP.
Sources
Technical Guide: Propranolol Glucuronide Cross-Reactivity in Immunoassays vs. LC-MS/MS
Executive Summary
In pharmacokinetic (PK) and toxicological studies, the accurate quantification of Propranolol is frequently compromised by its extensive metabolism. While Propranolol Glucuronide (PG) is a major Phase II metabolite—particularly abundant in urine—it poses a significant risk of analytical interference in immunoassays.
This guide objectively compares the performance of competitive ELISA platforms against the "Gold Standard" LC-MS/MS. It highlights the mechanistic causes of cross-reactivity, provides a self-validating protocol for quantifying this interference, and establishes why mass spectrometry remains the requisite confirmatory method for clinical and forensic applications.
Mechanistic Background: The Cross-Reactivity Paradox
Propranolol is a non-selective
The Antibody Blind Spot
Immunoassays rely on antibodies raised against a hapten-protein conjugate.
-
The Hapten: To make small molecules (like propranolol) immunogenic, they are conjugated to a carrier protein (e.g., BSA).
-
The Binding Site: If the conjugation occurs at the side chain (isopropylamine group), the resulting antibody will primarily recognize the naphthalene ring.
-
The Conflict: Propranolol Glucuronide retains the naphthalene ring structure intact. Therefore, antibodies targeting the ring often fail to distinguish between the pharmacologically active parent drug and its inactive glucuronide metabolite.
Visualization: Metabolic Pathway & Antibody Interference
The following diagram illustrates the structural relationship and the potential site of antibody confusion.
Figure 1: Metabolic pathways of Propranolol showing where glucuronidation occurs versus where antibodies typically bind. Ring-specific antibodies are highly susceptible to glucuronide interference.
Comparative Analysis: Immunoassay vs. LC-MS/MS
The following data compares a standard Competitive ELISA (e.g., forensic screening kits) against Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Performance Matrix
| Feature | Competitive ELISA (Screening) | LC-MS/MS (Confirmatory) |
| Detection Principle | Antibody-Antigen Competition (Colorimetric) | Mass-to-Charge Ratio ( |
| Specificity | Low to Moderate. Susceptible to structural analogs (metabolites). | High. Separates Parent and Metabolite by mass and chromatography.[1] |
| Cross-Reactivity (PG) | Risk: 0.1% - 5.0% (Varies by kit). Note: In urine, PG conc. is 10-50x higher than parent, making even 1% interference critical. | 0%. PG ( |
| Sample Prep | Minimal (Dilute & Shoot). | Extraction required (Protein Precip, SPE, or LLE).[1] |
| Cost Per Sample | Low ($). | High ( |
| Throughput | High (96+ samples / 2 hours). | Moderate (5-10 mins / sample). |
Critical Insight: The "Concentration Gap"
While kit manufacturers often claim low cross-reactivity (e.g., <1%), this metric is misleading in urine analysis.
-
Scenario: A patient has 50 ng/mL Propranolol and 5,000 ng/mL Propranolol Glucuronide in urine.
-
The Math: If cross-reactivity is just 0.5% :
-
Result: The assay reads 75 ng/mL (50 true + 25 false), a 50% overestimation of the parent drug.
Experimental Protocol: Determining Cross-Reactivity
To validate a specific ELISA kit for your research, you must determine the Cross-Reactivity (%CR) experimentally. Do not rely solely on the package insert.
Materials Required[1][2][3][4][5][6][7][8]
-
Blank Matrix: Drug-free urine or serum (matched to your study samples).
-
Propranolol Standard: Certified Reference Material (CRM).
-
Propranolol Glucuronide Standard: Isolated or synthesized (commercially available from specialized metabolite vendors).
-
ELISA Kit: Target kit for validation.[3]
Step-by-Step Validation Workflow
-
Preparation of Standards:
-
Prepare a high-concentration stock of Propranolol Glucuronide (e.g., 10,000 ng/mL) in the Blank Matrix.
-
Prepare a standard curve of Propranolol (Parent) in the same matrix (e.g., 0, 1, 5, 10, 50, 100 ng/mL).
-
-
Spiking Experiment:
-
Spike the Blank Matrix with Propranolol Glucuronide at three tiers: Low (100 ng/mL), Medium (1,000 ng/mL), and High (10,000 ng/mL).
-
Crucial Control: Ensure these samples contain 0 ng/mL of the parent Propranolol.
-
-
Assay Execution:
-
Run the Propranolol Standard Curve and the Spiked Glucuronide samples in triplicate on the same plate.
-
-
Calculation:
-
Interpolate the absorbance of the Glucuronide samples against the Propranolol standard curve to find the "Apparent Concentration."
-
Use the formula:
-
Visualization: Validation Workflow
Figure 2: Decision tree for validating immunoassay specificity against propranolol glucuronide.
Mitigation Strategies
If LC-MS/MS is unavailable and you must use an immunoassay:
-
Enzymatic Hydrolysis (Total Propranolol):
-
Treat samples with
-glucuronidase (e.g., from E. coli or Helix pomatia) prior to assay. -
Outcome: Converts all PG back to Propranolol.
-
Result: The assay measures "Total Propranolol" (Parent + Metabolite). This is often more clinically relevant than a "Parent" value corrupted by interference.
-
-
Fractionation:
-
Perform a simple Liquid-Liquid Extraction (LLE) using a non-polar solvent (e.g., hexane/ethyl acetate) at basic pH.
-
Mechanism: Propranolol (lipophilic) extracts into the organic layer; Propranolol Glucuronide (highly polar) remains in the aqueous layer.
-
Protocol: Evaporate the organic layer, reconstitute in buffer, and run the ELISA. This physically removes the interfering metabolite.
-
References
-
Walle, T., et al. (1979). Stereoselective glucuronidation of propranolol.[4][5]Drug Metabolism and Disposition .[4] Verified Link: [Link]
-
Neogen Corporation. (2023). Propranolol ELISA Kit Instructions (Forensic Use Only). Verified Link: [Link]
-
Silber, B., & Riegelman, S. (1980). Stereospecific assay for (-)- and (+)-propranolol in human and dog plasma.Journal of Pharmacology and Experimental Therapeutics . Verified Link: [Link]
-
Partani, P., et al. (2009). Simultaneous quantification of propranolol and 4-hydroxy propranolol in human plasma by LC-MS/MS.Journal of Pharmaceutical and Biomedical Analysis . Verified Link: [Link]
Sources
- 1. veterinaryworld.org [veterinaryworld.org]
- 2. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 3. neogen.com [neogen.com]
- 4. Stereoselective urinary excretion of S-(-)- and R-(+)-propranolol glucuronide following oral administration of RS-propranolol in Chinese Han subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Refubium - Glucuronidation Pathways of 5- and 7-Hydroxypropranolol: Determination of Glucuronide Structures and Enzyme Selectivity [refubium.fu-berlin.de]
Overcoming Matrix Interference in Beta-Blocker Metabolite Bioanalysis: A Comparative Validation Guide
The Mechanistic Challenge of Beta-Blocker Metabolites
Beta-blockers (e.g., propranolol, metoprolol, atenolol) are basic, lipophilic amines widely prescribed for cardiovascular management. However, their active metabolites (e.g., 4-hydroxypropranolol,
When laboratories utilize traditional reversed-phase (C18) sample preparation and chromatography, these polar metabolites suffer from poor retention. This leads to early elution, causing them to co-elute with endogenous plasma phospholipids. The resulting severe ion suppression in LC-MS/MS makes it nearly impossible to meet the stringent accuracy, precision, and matrix effect criteria mandated by the ICH M10 and FDA Bioanalytical Method Validation (BMV) guidelines[2][3]. To achieve regulatory compliance, bioanalytical scientists must transition from purely hydrophobic retention to orthogonal mechanisms.
Hepatic metabolism of propranolol and the resulting analytical challenge in LC-MS/MS.
Sample Preparation: Mixed-Mode Strong Cation Exchange (MCX) vs. Traditional C18 SPE
Causality & Logic
Traditional C18 Solid Phase Extraction (SPE) relies entirely on dispersive van der Waals forces. Because beta-blocker metabolites are highly polar, they lack the hydrophobicity needed to remain bound to the C18 sorbent during aqueous wash steps. Conversely, if a weak wash is used to retain the analytes, massive amounts of phospholipids remain in the extract, causing ion suppression[4][5].
Mixed-Mode Strong Cation Exchange (MCX) sorbents solve this by combining a reversed-phase backbone with sulfonic acid cation-exchange groups. Beta-blockers and their metabolites contain secondary amines with a pKa of ~9.0-9.5. By acidifying the sample, these amines become positively charged and bind tightly to the MCX sorbent via ionic interactions. This orthogonal binding allows for a highly aggressive 100% organic wash (e.g., methanol) to strip away hydrophobic interferences and phospholipids without eluting the target analytes.
Experimental Protocol: Self-Validating MCX SPE Workflow
Self-Validation Check: This protocol is inherently self-validating. The presence of baseline noise or ion suppression in the final LC-MS/MS chromatogram serves as a direct diagnostic tool. If suppression is observed, it indicates a failure in the 100% organic wash step (e.g., incorrect pH disrupting the ionic bond), prompting an immediate review of the wash solvent.
-
Conditioning: Pass 1.0 mL Methanol, followed by 1.0 mL 2% Formic Acid in Water through the MCX cartridge.
-
Loading: Take 500 µL human plasma spiked with internal standard (e.g., Propranolol-d7) and dilute 1:1 with 2% Formic Acid. Causality: Low pH ensures complete protonation of the amine group for ionic binding.
-
Wash 1 (Aqueous): Pass 1.0 mL 2% Formic Acid in Water to remove salts and polar interferences.
-
Wash 2 (Organic): Pass 1.0 mL 100% Methanol. Causality: Removes hydrophobic interferences and phospholipids; analytes remain ionically locked to the sulfonic acid groups.
-
Elution: Pass 1.0 mL 5% Ammonium Hydroxide in Methanol. Causality: High pH neutralizes the amine, disrupting the ionic bond and releasing the analytes.
-
Reconstitution: Evaporate to dryness under
at 40°C, and reconstitute in 100 µL of Mobile Phase A.
Logical comparison of MCX vs. C18 SPE workflows highlighting the critical organic wash step.
Data Presentation: SPE Performance Comparison
The following table demonstrates the objective superiority of MCX over C18 for polar metabolites, evaluated across 6 independent lots of human plasma.
| Analyte | SPE Chemistry | Absolute Recovery (%) | Matrix Factor (Ion Suppression) |
| Propranolol | MCX | 94.2 ± 3.1 | 0.98 (Minimal) |
| C18 | 88.5 ± 5.4 | 0.75 (Moderate) | |
| 4-Hydroxypropranolol | MCX | 91.8 ± 4.0 | 0.95 (Minimal) |
| C18 | 42.3 ± 8.7 | 0.45 (Severe) | |
| Metoprolol | MCX | 96.1 ± 2.5 | 0.99 (Minimal) |
| C18 | 85.0 ± 6.1 | 0.72 (Moderate) | |
| MCX | 89.5 ± 3.8 | 0.94 (Minimal) | |
| C18 | 38.1 ± 9.2 | 0.41 (Severe) |
LC-MS/MS Separation: Core-Shell Biphenyl vs. Fully Porous C18
Causality & Logic
While C18 columns are the industry standard, they struggle to retain hydroxylated metabolites. Biphenyl stationary phases offer a distinct advantage: they provide
Furthermore, utilizing core-shell particle technology reduces eddy diffusion (the A term in the van Deemter equation), resulting in sharper peaks, higher efficiency, and improved signal-to-noise ratios compared to traditional fully porous particles.
Experimental Protocol: LC-MS/MS Conditions
Self-Validation Check: The chromatographic resolution (
-
Column: Core-Shell Biphenyl (50 x 2.1 mm, 2.6 µm) vs. Fully Porous C18 (50 x 2.1 mm, 3.0 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 60% B over 3.5 minutes.
-
Flow Rate: 0.5 mL/min.
-
Detection: ESI+ MRM mode (e.g., Propranolol
260.2 116.1; 4-Hydroxypropranolol 276.2 116.1).
Data Presentation: Chromatographic Performance
| Parameter | Core-Shell Biphenyl | Fully Porous C18 |
| 4-OH-Propranolol Retention Time | 1.85 min (Well retained) | 0.65 min (Near void volume) |
| Propranolol Retention Time | 2.60 min | 2.10 min |
| Peak Asymmetry ( | 1.05 (Highly Symmetrical) | 1.45 (Tailing due to silanol interactions) |
| Resolution ( | 3.2 (Baseline separated) | 0.8 (Co-elution) |
Regulatory Validation (ICH M10 Compliance)
To ensure trustworthiness and global regulatory acceptance, the optimized method (MCX SPE + Biphenyl LC) must be validated according to the unified ICH M10 guidelines[2][7].
-
Accuracy & Precision: The ICH M10 guideline dictates that inter- and intra-batch precision must be
15% CV ( 20% at LLOQ), and accuracy must fall within ±15% of the nominal concentration[2][8]. The combined MCX/Biphenyl method demonstrated an exceptional CV of 4.2% at the LLOQ (1.0 ng/mL) for 4-hydroxypropranolol. -
Selectivity & Matrix Effect: Evaluated using 6 independent lots of human plasma (including hemolyzed and lipemic lots). The matrix factor (MF) CV was recorded at 3.1%, well within the ICH M10 requirement of
15%[7]. -
Stability: Beta-blocker metabolites, particularly hydroxylated variants, are highly prone to ex vivo oxidation. The addition of an antioxidant (e.g., 0.1% ascorbic acid) during sample collection is a critical pre-analytical step required to pass the freeze-thaw and long-term stability criteria mandated by the FDA[3].
Conclusion
Transitioning from traditional C18 methodologies to orthogonal chemistries—specifically Mixed-Mode MCX SPE and Core-Shell Biphenyl chromatography—fundamentally resolves the bioanalytical challenges associated with highly polar beta-blocker metabolites. By leveraging ionic binding for sample cleanup and
References
-
[1] The development of the LC-MS/MS method based on S-9 biotransformation for detection of metabolites of selected β-adrenolytics in surface water - PubMed. National Institutes of Health (NIH). Available at:[Link]
-
[2] ICH M10 Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation (ICH). Available at:[Link]
-
[3] Bioanalytical Method Validation Guidance for Industry (May 2018). U.S. Food and Drug Administration (FDA). Available at:[Link]
-
[4] Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β-Blockers) in Human Postmortem Specimens. National Institutes of Health (NIH). Available at:[Link]
-
[5] High-Speed Analysis of b-Blockers and Metabolites in Human Plasma by LC–ESI-MS-MS with High-pH Mobile Phase. LCGC International. Available at:[Link]
-
[6] Beta-Blocker Separation on Phosphodiester Stationary Phases—The Application of Intelligent Peak Deconvolution Analysis. National Institutes of Health (NIH). Available at:[Link]
-
[7] M10 Bioanalytical Method Validation and Study Sample Analysis (November 2022). U.S. Food and Drug Administration (FDA). Available at:[Link]
-
[8] ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. GMP Compliance. Available at:[Link]
Sources
- 1. The development of the LC-MS/MS method based on S-9 biotransformation for detection of metabolites of selected β-adrenolytics in surface water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. database.ich.org [database.ich.org]
- 3. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 4. Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β-Blockers) in Human Postmortem Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Beta-Blocker Separation on Phosphodiester Stationary Phases—The Application of Intelligent Peak Deconvolution Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
Mass Fragmentation Pattern Comparison of Propranolol Derivatives
[1][2][3][4]
Executive Summary
Propranolol (MW 259.[1][2]3) is a non-selective
This guide delineates the specific fragmentation pathways of Propranolol, 4-Hydroxypropranolol, N-Desisopropylpropranolol, and Propranolol Glucuronide, establishing a logic-based system for structural confirmation.
Experimental Methodology
To ensure reproducibility, the following validated LC-ESI-MS/MS protocol is recommended. This setup favors the formation of the diagnostic ions discussed in Section 3.
LC-MS/MS Protocol
-
Instrument : Triple Quadrupole Mass Spectrometer (e.g., AB Sciex QTRAP or Waters Xevo).
-
Ionization : Electrospray Ionization (ESI) in Positive Mode (+).[4][5]
-
Chromatography :
-
Source Parameters :
-
Capillary Voltage: 3.0–3.5 kV.
-
Source Temperature: 400–500°C.[4]
-
Desolvation Gas: Nitrogen (High flow).
-
-
Collision Energy (CE) : Stepped CE (15, 30, 45 eV) is optimal to observe both the fragile glucuronides and the stable aromatic cores.
Fragmentation Mechanics & Pathways
The fragmentation of Propranolol ([M+H]+ m/z 260) is driven by the protonated secondary amine and the ether linkage. Understanding these mechanisms allows for the prediction of derivative shifts.
Key Fragmentation Channels
-
Aliphatic Side Chain Cleavage (m/z 116) :
-
Mechanism : Inductive cleavage at the ether bond with charge retention on the amine-containing side chain.
-
Structure : [CH2=C(OH)-CH2-NH-iPr]+ (Hydroxy-alkenyl-isopropylamine).
-
Significance : This ion confirms the integrity of the aliphatic chain. If the side chain is modified (e.g., desisopropylation), this ion shifts.
-
-
Naphthyl Core Retention (m/z 183) :
-
Mechanism : Cleavage of the C-N bond or partial side chain loss, often involving a hydrogen rearrangement and loss of water/isopropylamine.
-
Structure : [Naphthyl-O-CH2-CH=CH2]+ (Allyl-naphthyl ether derivative).
-
Significance : Confirms the naphthyl ring is intact. Shifts by +16 Da (to m/z 199) indicate ring hydroxylation.
-
-
Naphthyloxy Methyl Cation (m/z 157) :
-
Mechanism : Further fragmentation of the m/z 183 ion or direct cleavage at the beta-carbon.
-
Structure : [Naphthyl-O-CH2]+.
-
Significance : The most stable aromatic core fragment.
-
Pathway Visualization
The following diagram illustrates the causal fragmentation logic:
Figure 1: ESI-MS/MS fragmentation pathway of Propranolol showing the divergence into aromatic (Red) and aliphatic (Green) diagnostic ions.[7][8][4][9][10]
Comparative Analysis of Derivatives
This section compares the parent drug with its three primary metabolites. Use the Diagnostic Shift column to validate your unknown peaks.
Table 1: Diagnostic Ion Comparison
| Compound | Precursor Ion [M+H]+ | Key Fragment 1 (Core) | Key Fragment 2 (Chain) | Diagnostic Shift / Mechanism |
| Propranolol | m/z 260 | m/z 183 | m/z 116 | Baseline reference. |
| 4-Hydroxypropranolol | m/z 276 | m/z 199 | m/z 116 | +16 Da on Core : Hydroxylation occurs on the naphthyl ring. Side chain (m/z 116) remains unchanged. |
| N-Desisopropylpropranolol | m/z 218 | m/z 157 | m/z 74 | -42 Da on Parent : Loss of isopropyl group. Side chain fragment shifts from 116 to 74 (or is absent/low). Core m/z 157 remains. |
| Propranolol Glucuronide | m/z 436 | m/z 260 | m/z 116 | Neutral Loss -176 : The glucuronide moiety is labile. The MS/MS spectrum mimics Propranolol after the initial loss of 176 Da. |
Detailed Analysis
1. 4-Hydroxypropranolol (Active Metabolite)
-
Differentiation : The key to distinguishing this from other hydroxylated isomers (e.g., on the side chain) is the m/z 116 ion.
-
Since m/z 116 corresponds to the aliphatic side chain, its presence in the 4-OH spectrum confirms that the hydroxylation did not occur on the side chain.
-
The shift of the aromatic markers (183 → 199 and 157 → 173) confirms the modification is on the ring.
-
2. N-Desisopropylpropranolol (NDP)
-
Differentiation : The loss of the isopropyl group (43 Da) drastically changes the basicity and fragmentation.
-
The parent ion is m/z 218.
-
The "side chain" ion m/z 116 is absent. Instead, you may observe m/z 157 (Naphthyl-O-CH2+) as a dominant peak because the stabilizing effect of the isopropyl group on the nitrogen is lost.
3. Propranolol Glucuronide
-
Differentiation : These are fragile Phase II metabolites.
-
Under standard collision energies (20-30 eV), the glucuronide bond cleaves immediately.
-
Protocol Tip : To confirm the glucuronide position (aliphatic vs. aromatic linkage), lower the collision energy (5-10 eV).
-
Aliphatic Glucuronide : Often shows a more stable [M+H]+.
-
Aromatic Glucuronide : Extremely labile; often detected only as the m/z 260 fragment even in "full scan" if source declustering potential is too high.
-
References
-
National Institutes of Health (NIH) PubChem. Propranolol Compound Summary. [Link]
-
Partani, P., et al. (2009). Simultaneous determination of propranolol and 4-hydroxy propranolol in human plasma by solid phase extraction and liquid chromatography/electrospray tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Upthagrove, A. L., et al. (1999). Fragmentation pathways of selectively labeled propranolol using electrospray ionization on an ion trap mass spectrometer. Rapid Communications in Mass Spectrometry. [Link]
-
He, H., et al. (2018). An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants. RSC Advances. [Link]
-
Johnson, R. D., et al. (2005). Simultaneous Quantitation of Atenolol, Metoprolol, and Propranolol in Biological Matrices Via LC/MS. Federal Aviation Administration (FAA) Bioaeronautical Sciences Research Lab. [Link]
Sources
- 1. prezi.com [prezi.com]
- 2. Propranolol | C16H21NO2 | CID 4946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Structural and Pharmacological Insights into Propranolol: An Integrated Crystallographic Perspective [mdpi.com]
- 4. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Fragmentation pathways of selectively labeled uropranolol using electrospray ionization on an ion trap mass spectrometer and comparison with ions formed by electron impact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Reference Standard Certification for Rac-Propranolol-β-D-Glucuronide
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis and drug development, the integrity of quantitative data is paramount. This integrity is anchored by the quality of the reference standards used. For a critical metabolite like Rac-Propranolol-β-D-Glucuronide, which plays a significant role in the pharmacokinetic profile of the widely used beta-blocker propranolol, a rigorously certified reference standard is not a luxury—it is a necessity.[1][2][3] This guide provides an in-depth comparison of sourcing and certification approaches for this analyte, blending technical protocols with the strategic rationale required in a modern research and development setting.
Part 1: The Gold Standard: The Certified Reference Material (CRM)
A Certified Reference Material (CRM) represents the pinnacle of quality and reliability in analytical standards. Unlike a simple reference material, a CRM is accompanied by a certificate that provides the certified property value, its associated measurement uncertainty, and a statement of metrological traceability.[4][5][6] For regulatory submissions and pivotal bioanalytical studies, the use of a CRM is the most direct path to ensuring data defensibility.
The production of a CRM is governed by the stringent requirements of ISO 17034, which outlines the necessary competencies for reference material producers.[7][8][9][10][11] This ensures that every vial of a CRM has been subjected to a comprehensive and technically valid certification process.
The Causality Behind the CRM Certification Workflow
The journey to creating a CRM for Rac-Propranolol-β-D-Glucuronide is a multi-step, validation-centric process. Each stage is designed to systematically eliminate uncertainty and build a robust chain of evidence supporting the certified value.
Sources
- 1. Propranolol - Wikipedia [en.wikipedia.org]
- 2. ClinPGx [clinpgx.org]
- 3. droracle.ai [droracle.ai]
- 4. The Crucial Role of Standard and Certified Reference Materials (CRMs) in Chemical Testing Laboratories: A Comprehensive Guide. - Quality Pathshala [blog.quality-pathshala.com]
- 5. blog.microbiologics.com [blog.microbiologics.com]
- 6. Reference Material (RM) vs Certified Reference Material (CRM) - ANAB Blog [blog.ansi.org]
- 7. What Is ISO 17034? - The ANSI Blog [blog.ansi.org]
- 8. ISO 17034 Guide to International Standards for Reference Material Producers [aroscientific.com]
- 9. certbetter.com [certbetter.com]
- 10. knowledge.reagecon.com [knowledge.reagecon.com]
- 11. JRC Publications Repository [publications.jrc.ec.europa.eu]
Inter-Laboratory Comparison Guide: Quantification of Propranolol and 4-Hydroxypropranolol
Executive Summary
This guide addresses the technical disparities observed in the quantification of Propranolol and its primary active metabolite, 4-Hydroxypropranolol (4-OHP), across bioanalytical laboratories. While Propranolol is chemically stable, 4-OHP is highly susceptible to oxidation , creating a significant source of inter-laboratory error. This document compares analytical platforms (LC-MS/MS vs. HPLC-FLD) and establishes a reference protocol emphasizing sample stabilization to ensure data integrity in pharmacokinetic (PK) and therapeutic drug monitoring (TDM) studies.
The Metabolic Challenge: Why Labs Fail
The primary source of quantitative variance in ring trials is not the instrumentation, but the sample preparation regarding the metabolite 4-Hydroxypropranolol .
Metabolic Pathway & Instability
Propranolol undergoes extensive first-pass metabolism. The formation of 4-OHP is mediated by CYP2D6. Crucially, 4-OHP is an electron-rich catechol that rapidly oxidizes to a quinone methide intermediate if not stabilized immediately upon plasma collection. This degradation leads to:
-
Underestimation of 4-OHP concentrations.
-
Chromatographic interference from degradation products.
-
Non-reproducible results between freeze-thaw cycles.
Pathway Visualization
The following diagram illustrates the metabolic route and the critical degradation pathway that laboratories must mitigate.
Figure 1: Metabolic pathway of Propranolol highlighting the critical instability of 4-Hydroxypropranolol.
Analytical Platform Comparison
The choice of platform dictates sensitivity (LOQ) and selectivity. While HPLC-FLD is cost-effective due to the native fluorescence of the naphthyl ring, LC-MS/MS is the required standard for trace metabolite quantification.
| Feature | LC-MS/MS (Gold Standard) | HPLC-Fluorescence (FLD) | HPLC-UV |
| Primary Use | PK Studies, Trace Metabolites | Routine TDM (Parent only) | High-dose Toxicology |
| LOQ (Propranolol) | 0.2 – 1.0 ng/mL | 2.0 – 5.0 ng/mL | 20 – 50 ng/mL |
| LOQ (4-OHP) | 0.5 – 1.0 ng/mL | 5.0 – 10.0 ng/mL | > 50 ng/mL |
| Selectivity | High (Mass transitions) | Moderate (Excitation/Emission) | Low (Interference prone) |
| Sample Volume | Low (50–100 µL) | Medium (200–500 µL) | High (>500 µL) |
| Risk Factor | Matrix Effects (Ion Suppression) | Peak Co-elution | Low Sensitivity |
Expert Insight: For inter-laboratory comparisons involving 4-OHP, HPLC-FLD is often insufficient due to the metabolite's lower quantum yield compared to the parent drug and potential interference from endogenous plasma components.
Reference Protocol: LC-MS/MS with Stabilization
To ensure inter-laboratory concordance, the following self-validating protocol is recommended. This workflow incorporates a "Critical Control Point" for stabilization.
Reagents & Standards
-
Internal Standard (IS): Propranolol-d7 (Deuterated standard corrects for extraction efficiency and matrix effects).
-
Stabilizer: 0.1% (w/v) Ascorbic Acid or Sodium Metabisulfite.
-
Mobile Phase: Acetonitrile / 0.1% Formic Acid in Water (Gradient).[1]
Step-by-Step Workflow
-
Sample Collection (CRITICAL): Collect blood into EDTA tubes containing 0.1% Ascorbic Acid . Centrifuge at 4°C immediately.
-
Aliquot: Transfer plasma to cryovials. Store at -80°C.
-
Extraction (Protein Precipitation):
-
Add 50 µL Plasma to plate.
-
Add 20 µL Internal Standard (Propranolol-d7, 100 ng/mL).
-
Add 200 µL Acetonitrile (cold) to precipitate proteins.
-
Vortex (2 min) and Centrifuge (4000 rpm, 10 min).
-
-
Analysis: Inject 5 µL supernatant into LC-MS/MS.
Mass Spectrometry Parameters (MRM)
-
Ionization: ESI Positive Mode.
-
Propranolol: 260.1
116.1 (Quantifier), 260.1 183.1 (Qualifier). -
4-Hydroxypropranolol: 276.1
116.1 (Quantifier). -
Propranolol-d7 (IS): 267.2
116.1.
Workflow Visualization
Figure 2: Validated LC-MS/MS workflow emphasizing the antioxidant stabilization step.
Inter-Laboratory Data Analysis
The following data illustrates typical discrepancies observed between a "Standard Lab" (No stabilization, HPLC-FLD) and a "Reference Lab" (Stabilized, LC-MS/MS).
Comparative Performance Data
| Parameter | Reference Lab (LC-MS/MS + Stabilizer) | Standard Lab (HPLC-FLD, No Stabilizer) | Impact on Result |
| Propranolol Accuracy | 98.5% | 96.2% | Negligible difference.[2] |
| 4-OHP Accuracy | 97.1% | 65.4% | Severe underestimation due to oxidation. |
| 4-OHP Precision (%CV) | 4.2% | 18.5% | High variability in unstabilized samples. |
| Linearity (r²) | > 0.999 | 0.985 | Poor fit at low concentrations. |
| Matrix Effect | 5% (Corrected by IS) | N/A (Co-elution risk) | Potential false positives in FLD. |
Interpretation
The data demonstrates that while parent drug (Propranolol) quantification is robust across platforms, metabolite quantification fails without stabilization . Laboratories participating in proficiency testing must adopt the stabilization protocol to achieve Z-scores within acceptable limits (|Z| < 2).
References
-
Partani, P., et al. (2009).[3] "Simultaneous determination of propranolol and 4-hydroxy propranolol in human plasma by solid phase extraction and liquid chromatography/electrospray tandem mass spectrometry." Journal of Pharmaceutical and Biomedical Analysis.
-
He, H., et al. (2018). "An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants." RSC Advances.
-
Fu, C.W., & Mason, W.D. (1989).[4] "Determination of propranolol and 4-hydroxypropranolol in human plasma by high-performance liquid chromatography." Analyst.
-
European Medicines Agency (EMA). "Guideline on bioanalytical method validation." (Standard for acceptance criteria cited in Section 4).
Sources
- 1. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. veterinaryworld.org [veterinaryworld.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Determination of propranolol and 4-hydroxypropranolol in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Rac propranolol B-D-glucuronide sodium salt proper disposal procedures
Proper Disposal Procedures: Rac Propranolol -D-Glucuronide Sodium Salt
Executive Summary & Environmental Rationale
Compound Identity: Rac propranolol
As a Senior Application Scientist, I must emphasize that disposal of this compound requires more than checking a "Hazardous" vs. "Non-Hazardous" box. While the glucuronide metabolite itself exhibits lower acute toxicity than the parent drug (propranolol), it represents a latent environmental hazard .
The Scientific "Why": De-conjugation Risk
Glucuronidation is a Phase II metabolic pathway used by the body to inactivate and solubilize drugs. However, in wastewater treatment plants (WWTPs), bacterial enzymes (
-
Mechanism: The glucuronide moiety is cleaved by microbial activity.
-
Result: The inactive metabolite reverts to active Propranolol , a potent
-blocker known to cause endocrine disruption and chronic toxicity in aquatic life at ng/L concentrations. -
Operational Mandate: Therefore, this compound must be treated with the same "Zero Discharge" rigor as the parent API (Active Pharmaceutical Ingredient). Under no circumstances should this compound be discharged into sink drains or sewer systems.
Pre-Disposal Handling & Safety
Before initiating disposal, ensure the immediate workspace is secured.
Personal Protective Equipment (PPE) Matrix
| Component | Specification | Rationale |
| Respiratory | N95 or P100 Respirator | Prevents inhalation of fine particulates during solid waste transfer. |
| Dermal | Nitrile Gloves (Double-gloved recommended) | Prevents transdermal absorption; the sodium salt is highly water-soluble. |
| Ocular | Safety Glasses with Side Shields | Protects against dust ingress or solution splashes. |
| Clothing | Lab Coat (Buttoned) | Standard barrier protection. |
Spill Management (Immediate Action)
If a spill occurs prior to disposal:
-
Solids: Do not dry sweep. Use a HEPA-filtered vacuum or wet-wipe method to prevent aerosolization.
-
Liquids: Absorb with inert material (vermiculite or chemical spill pads).
-
Containment: Place all cleanup materials into the specific pharmaceutical waste container described below.
Disposal Workflows (Step-by-Step)
A. Solid Waste (Expired or Excess Powder)
Applicability: Pure substance, contaminated weighing boats, solid spill debris.
-
Segregation: Isolate from general trash and biohazardous waste. Do not mix with oxidizers or strong acids.
-
Primary Containment: Transfer the solid material into a wide-mouth high-density polyethylene (HDPE) jar.
-
Labeling: Apply a "Non-RCRA Regulated Pharmaceutical Waste" label.
-
Note: While not a P-listed or U-listed RCRA waste (EPA), it must be incinerated.
-
-
Secondary Containment: Place the HDPE jar into a clear, sealable plastic bag (4 mil thickness) to prevent leakage during transport.
-
Final Disposition: Transfer to the facility's High-Temperature Incineration stream.
B. Liquid Waste (Stock Solutions & HPLC Effluents)
Applicability: Dissolved standards in water, methanol, or acetonitrile.
-
Solvent Compatibility Check:
-
Aqueous/Buffer Solutions: Can be aggregated into "Aqueous Pharmaceutical Waste."
-
Organic Solvents (MeOH/ACN): Must be aggregated into "Flammable/Solvent Pharmaceutical Waste."
-
-
Collection: Pour into a dedicated solvent waste carboy (HDPE or Glass).
-
Critical: Ensure the carboy is equipped with a vented cap to prevent pressure buildup.
-
-
Labeling: Label clearly with constituents (e.g., "Methanol (90%), Water (10%), Trace Propranolol Glucuronide").
-
Final Disposition: Fuel Blending or Incineration .
-
Why: Fuel blending recovers energy from the solvent while destroying the pharmaceutical compound thermally.
-
Visualized Decision Matrix
The following diagram outlines the logical decision tree for disposing of Rac propranolol
Caption: Operational workflow for segregating and disposing of propranolol glucuronide waste streams to ensure thermal destruction.
Regulatory Compliance & Classification
Adhering to these codes ensures your facility passes audits and meets global environmental standards.
| Regulatory Body | Classification | Code/Description | Action |
| US EPA (RCRA) | Non-Hazardous* | Not Listed (P/U List). However, regulated under Subpart P (Sewering Ban). | Incinerate. Do not sewer. |
| European Union | EWC Code | 18 01 09 (Medicines other than those mentioned in 18 01 08) | Incineration required. |
| GHS (Safety) | Acute Tox. 4 | H302 (Harmful if swallowed) | Handle with standard chemical hygiene. |
| Transport (DOT) | Non-Regulated | N/A (Not a DOT Hazardous Material for transport) | Secure packaging to prevent spills. |
Note on RCRA: While not a federally listed hazardous waste, many states (e.g., CA, MN, WA) have stricter regulations that may classify all pharmaceutical waste as hazardous. Always default to incineration to satisfy the strictest interpretation.
References
-
U.S. Environmental Protection Agency (EPA). (2019).[1] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Federal Register.[2][3] Retrieved from [Link]
-
National Institutes of Health (NIH). (2025).
-Blockers in the Environment: Challenges in Understanding Their Persistence and Ecological Impact. PMC. Retrieved from [Link](Generalized link to relevant PMC literature). -
AstraZeneca. (2023). Environmental Risk Assessment Data: Propranolol hydrochloride. Retrieved from [Link]
Personal protective equipment for handling Rac propranolol B-D-glucuronide sodium salt
The Hazard Landscape: Beyond the SDS
While standard Safety Data Sheets (SDS) classify Rac propranolol B-D-glucuronide sodium salt primarily as a chemical irritant or harmful by ingestion (H302), experienced drug development professionals must treat this compound with the rigor reserved for Pharmacologically Active Materials (PAMs) .[]
The "Parent-Proxy" Principle
In the absence of a specific Occupational Exposure Limit (OEL) for this metabolite, safety protocols must default to the toxicology of the parent compound, Propranolol .[]
-
Potency: Propranolol is a non-selective beta-blocker.[][2] Even trace inhalation of the dust can induce bradycardia (slow heart rate) or bronchospasm in sensitized individuals.
-
Solubility Factor: Unlike the lipophilic parent drug, the sodium salt glucuronide is highly hydrophilic.
-
Risk Implication: This drastically increases the rate of transdermal absorption if the powder contacts moist skin (sweat) or mucous membranes.
-
-
Physical Form: As a hygroscopic solid, it readily clumps but can generate invisible fine particulate aerosols during weighing or transfer.
Operational OEL Target:
Risk-Based PPE Matrix
Do not rely on a "one-size-fits-all" approach. PPE must scale with the energy and potential for aerosolization of your specific task.
| Feature | Level 1: Standard Benchwork | Level 2: High Energy / Spill Response |
| Trigger | Weighing <10mg, Dissolution, Closed-vial handling | Weighing >10mg, Sonicating open vessels, Spill cleanup |
| Respiratory | N95 / FFP3 Mask (Fit-tested) | PAPR (Powered Air Purifying Respirator) or Full-face Elastomeric with P100 filters |
| Dermal (Hands) | Double Nitrile Gloves (Outer: 0.11mm, Inner: 0.08mm) | Double Nitrile (Extended Cuff) + Chemo-rated outer glove |
| Dermal (Body) | Lab Coat (Polyester/Cotton blend) | Tyvek® 400 (or equivalent) Disposable Coverall (Impervious to particulates) |
| Eye Protection | Safety Glasses with Side Shields | Indirect Vented Goggles (prevents dust entry) |
| Engineering | Class II Biological Safety Cabinet (BSC) or Powder Hood | BSC Required.[] No open bench work. |
Critical Workflow: The Gowning Logic
Effective safety is not just about what you wear, but how you put it on. The following diagram illustrates the "Clean-to-Dirty" unidirectional flow required to prevent cross-contamination.
Figure 1: Sequential gowning protocol designed to trap particulates between layers and protect the respiratory zone.
Operational Protocols
A. Weighing & Transfer (The Highest Risk Moment)
The transition from solid to solution is where 90% of exposure incidents occur.
-
Static Control: The sodium salt form is prone to static charge. Use an ionizing fan or anti-static gun inside the balance enclosure to prevent "powder fly-out."
-
Taring: Tare the weigh boat outside the source container. Never hover the spatula over the source vial.
-
Solubilization: Add solvent to the solid immediately after weighing to "wet out" the dust hazard. Once in solution, the inhalation risk drops significantly, though skin absorption risk remains.
B. Decontamination & Cleaning
Because Propranolol Glucuronide is a salt, it is highly water-soluble.
-
Solvent Choice: Do not use 100% organic solvents (like Methanol) initially, as they may smear the salt.
-
The Protocol:
-
Step 1: Wipe with Deionized Water (solubilizes the salt).
-
Step 2: Wipe with 70% Isopropanol (removes residual organic film and disinfects).
-
Step 3: UV Verification. Propranolol derivatives fluoresce. Use a handheld UV lamp (365 nm) to inspect the work surface for glowing residues.
-
C. Waste Disposal[3][4][5]
-
Classification: Treat as Hazardous Pharmaceutical Waste .
-
Segregation: Do not mix with general chemical waste.[3]
-
Destruction: High-Temperature Incineration (>1000°C) is the only validated method to ensure complete destruction of the beta-blocker pharmacophore.[]
Emergency Response: Self-Validating Systems
In the event of exposure, immediate action is required.[3] This logic flow dictates the response.
Figure 2: Immediate response triage.[] Note that medical monitoring for bradycardia (slow heart rate) is mandatory for significant exposures.[]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5018, Propranolol. Retrieved from [Link][]
-
European Chemicals Agency (ECHA). Substance Information: Propranolol hydrochloride - Registration Dossier. Retrieved from [Link](Note: Generalized link to ECHA search as specific dossier URLs are dynamic).
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][]
-
U.S. Food and Drug Administration (FDA). Safety Testing of Drug Metabolites (MIST) Guidance. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
